ShK-Dap22
説明
特性
IUPAC Name |
10,51,87-tris(4-aminobutyl)-31-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-75-(aminomethyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-di(butan-2-yl)-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis(1-hydroxyethyl)-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWOJTLVNOZSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C166H268N54O48S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220384-25-8 | |
| Record name | 220384-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure of ShK-Dap22 Peptide
This guide provides a comprehensive overview of the structural and functional characteristics of this compound, a potent and selective blocker of the Kv1.3 voltage-gated potassium channel. This compound is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus. Its high selectivity for the Kv1.3 channel, a key regulator of T-lymphocyte activation, makes it a promising candidate for the treatment of autoimmune diseases.
Primary and Post-Translational Structure
This compound is a 35-residue polypeptide. Its defining feature is the substitution of the critical Lysine at position 22 (Lys22) in the native ShK toxin with a non-natural, positively charged amino acid, L-α,β-diaminopropionic acid (Dap).[1][2] This single modification is responsible for its enhanced selectivity for the Kv1.3 channel.[2][3]
Amino Acid Sequence: The primary sequence of this compound is as follows[4][5]: Arg-Ser-Cys-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys-Thr-Ala-Phe-Gln-Cys-Lys-His-Ser-Met-Dap-Tyr-Arg-Leu-Ser-Phe-Cys-Arg-Lys-Thr-Cys-Gly-Thr-Cys
Disulfide Bridging: The peptide's tertiary structure is stabilized by three disulfide bonds.[6][7] These covalent cross-links are crucial for maintaining the peptide's conformation and biological activity.[6] The established disulfide connectivity is[4][5][7]:
-
Cys3 – Cys35
-
Cys12 – Cys28
-
Cys17 – Cys32
Tertiary Structure and Binding Mechanism
The three-dimensional solution structure of this compound, determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is largely similar to that of the native ShK toxin.[1][8] However, the substitution at position 22 induces significant changes in its interaction with the Kv1.3 channel pore.[1][9]
While the Lys22 of the wild-type ShK toxin inserts directly into the channel's pore, the Dap22 residue of this compound interacts with residues located further out in the channel vestibule, specifically His404 and Asp386.[3][9] This altered binding orientation, without deep pore insertion, is the molecular basis for its heightened selectivity.[3] This potent and specific blockade occurs despite only weak interactions between the toxin and the channel pore itself.[3][9]
Quantitative Bioactivity Data
The modification from Lys22 to Dap22 significantly alters the peptide's affinity for various potassium channels, making it a highly selective Kv1.3 blocker. The following table summarizes its inhibitory activity across different Kv channel subtypes.
| Target Channel | Species/Variant | Assay Type | Potency (IC₅₀ / Kᵢ / Kₑ) | Reference(s) |
| Kv1.3 | mouse (mKv1.3) | Electrophysiology | 23 pM (IC₅₀) | [2][4] |
| Kv1.3 | human (hKv1.3) | Electrophysiology | ~100-115 pM (Kᵢ / IC₅₀) | [10] |
| Kv1.3 | human (hKv1.3) | Radioligand Binding | 102 pM (IC₅₀) | [10][11] |
| Kv1.1 | mouse (mKv1.1) | Electrophysiology | 1.8 nM (IC₅₀) | [3][4] |
| Kv1.6 | human (hKv1.6) | Electrophysiology | 10.5 nM (IC₅₀) | [4] |
| Kv1.4 | mouse (mKv1.4) | Electrophysiology | 37 nM (IC₅₀) | [3][4] |
| Kv1.2 | rat (rKv1.2) | Electrophysiology | 39 nM (IC₅₀) | [4] |
Experimental Protocols
Peptide Synthesis and Folding
The this compound polypeptide chain is typically produced using solid-phase peptide synthesis (SPPS).[12]
Methodology:
-
Chain Assembly: The peptide is assembled on a solid resin support, starting from the C-terminus. Protected amino acids, including the non-natural Fmoc-Dap(Boc)-OH, are sequentially coupled.
-
Cleavage and Deprotection: Once assembly is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidative Folding: The purified linear peptide is folded into its native conformation by forming the three disulfide bonds. This is achieved by air oxidation in a redox-shuffling buffer (e.g., containing reduced and oxidized glutathione) at a slightly alkaline pH (pH 7.5-8.5).
-
Final Purification: The correctly folded, monomeric this compound is isolated from misfolded isomers and aggregates by a final RP-HPLC purification step. Its mass is confirmed by mass spectrometry.[13]
Structural Determination by NMR
The three-dimensional structure in solution is determined using high-resolution nuclear magnetic resonance (NMR) spectroscopy.[1][8]
Methodology:
-
Sample Preparation: A concentrated sample (1-2 mM) of purified this compound is prepared in a suitable buffer (e.g., 90% H₂O/10% D₂O).
-
Data Acquisition: A series of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed to assign proton and carbon resonances and to measure through-bond and through-space correlations.
-
Constraint Generation: Nuclear Overhauser Effect (NOE) cross-peaks from NOESY spectra are used to generate distance restraints between protons that are close in space (<5 Å).
-
Structure Calculation: The distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the NMR data.
-
Validation: The final ensemble of structures is validated for quality and consistency with the experimental data.
Electrophysiology for Potency Determination
The potency and selectivity of this compound are measured by its ability to block ion flow through specific potassium channels using the patch-clamp technique.[10][14]
Methodology:
-
Cell Preparation: A cell line (e.g., CHO or HEK cells) stably expressing the target Kv channel (e.g., Kv1.3) is used. Alternatively, primary human T-lymphocytes can be used for native channels.[10]
-
Whole-Cell Recording: The whole-cell patch-clamp configuration is established, allowing control of the cell's membrane potential and measurement of the ionic currents flowing through the channels.[14]
-
Current Elicitation: Voltage steps are applied to elicit outward K⁺ currents through the expressed channels.
-
Toxin Application: this compound is applied to the cell at various concentrations via the extracellular perfusion solution. The reduction in current amplitude at a given voltage is measured.
-
Dose-Response Analysis: The percentage of current inhibition is plotted against the peptide concentration. The resulting dose-response curve is fitted with the Hill equation to determine the IC₅₀ value, which represents the concentration of peptide required to block 50% of the channel current.[10]
Signaling Pathway and Mechanism of Action
This compound exerts its immunosuppressive effects by blocking the Kv1.3 channel on T-lymphocytes, particularly on effector memory T-cells (TEM), which play a critical role in many autoimmune diseases. The Kv1.3 channel is essential for sustained T-cell activation.[1][11][15]
Caption: T-Cell activation pathway and the inhibitory role of this compound.
Upon antigen recognition, a signaling cascade leads to the opening of CRAC channels for Ca²⁺ influx. The Kv1.3 channel facilitates K⁺ efflux to hyperpolarize the membrane, maintaining the electrical gradient necessary for sustained Ca²⁺ entry. This calcium signal activates calcineurin, leading to the activation of the transcription factor NFAT and subsequent T-cell proliferation and cytokine production. By blocking the Kv1.3 channel, this compound prevents membrane hyperpolarization, diminishes Ca²⁺ signaling, and ultimately suppresses T-cell activation.[1][11]
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (Dap22)-ShK | ABIN2566169 [antibodies-online.com]
- 6. Role of disulfide bonds in the structure and potassium channel blocking activity of ShK toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Reinvestigation of the biological activity of d-allo-ShK protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
ShK-Dap22: A Selective Kv1.3 Channel Blocker for Immunomodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune disorders due to its pivotal role in the activation and proliferation of effector memory T cells (TEM cells). These cells are key mediators in the pathogenesis of diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. ShK-Dap22, a potent and selective peptide blocker of the Kv1.3 channel, represents a significant advancement in the development of targeted immunomodulatory therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization.
This compound is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus. The parent toxin, ShK, potently blocks Kv1.3 but also exhibits high affinity for other potassium channels, particularly Kv1.1, which is abundant in the central nervous system, raising concerns about potential neurotoxicity. To enhance selectivity, the lysine residue at position 22 of ShK was replaced with a non-natural, positively charged amino acid, diaminopropionic acid (Dap), yielding this compound.[1] This modification results in a dramatic increase in selectivity for Kv1.3 over other Kv channels, making it a more desirable candidate for therapeutic development.
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the outer vestibule of the Kv1.3 channel pore. The positively charged diaminopropionic acid at position 22 interacts with specific residues within the channel's turret region, leading to a high-affinity and selective blockade. By inhibiting the flow of potassium ions through the Kv1.3 channel, this compound prevents the hyperpolarization of the T cell membrane that is necessary to maintain the calcium influx required for T cell activation, cytokine production, and proliferation. This selective suppression of TEM cells, which highly express Kv1.3, allows for targeted immunomodulation while sparing other T cell subsets that are less dependent on this channel.
Quantitative Data: Selectivity Profile of this compound
The enhanced selectivity of this compound for the Kv1.3 channel is a key attribute for its therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various potassium channels, demonstrating its remarkable specificity.
| Channel | Species | IC50 (pM) | Reference |
| mKv1.3 | Mouse | 23 | [2] |
| mKv1.1 | Mouse | 1,800 | [2] |
| hKv1.6 | Human | 10,500 | [2] |
| mKv1.4 | Mouse | 37,000 | [2] |
| rKv1.2 | Rat | 39,000 | [2] |
| hKv1.5 | Human | >100,000 | [2] |
| mKv1.7 | Mouse | >100,000 | [2] |
| hKv3.1 | Human | >100,000 | [2] |
| rKv3.4 | Rat | >100,000 | [2] |
| hKCa4 | Human | >100,000 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Inhibition
This protocol details the measurement of Kv1.3 channel inhibition by this compound using the whole-cell patch-clamp technique in a cell line stably expressing the human Kv1.3 channel (e.g., L929 or CHO cells).
Materials:
-
Cells stably expressing human Kv1.3 channels
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge
-
Perfusion system
-
Extracellular (bath) solution: 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM KF, 11 mM EGTA, 2 mM MgCl2, 10 mM HEPES; pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 1 µM in extracellular solution with 0.1% BSA).
Procedure:
-
Prepare fresh extracellular and intracellular solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tips using a microforge to a final resistance of 2-4 MΩ when filled with intracellular solution.
-
Plate the Kv1.3-expressing cells onto glass coverslips in a recording chamber.
-
Mount the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fill a patch pipette with the intracellular solution and mount it on the headstage.
-
Approach a target cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).
-
Record stable baseline currents for several minutes.
-
Apply this compound at various concentrations (e.g., 1 pM to 1 nM) via the perfusion system.
-
Record the inhibition of the Kv1.3 current until a steady-state block is achieved at each concentration.
-
Wash out the peptide with the extracellular solution to assess the reversibility of the block.
-
Analyze the data by measuring the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
In Vitro T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the ability of this compound to inhibit the proliferation of activated human T cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Anti-CD3 antibody (e.g., OKT3)
-
[3H]Thymidine (1 mCi/mL)
-
96-well flat-bottom tissue culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Plate the PBMCs at a density of 2 x 105 cells per well in the anti-CD3 coated plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the wells to achieve final concentrations ranging from picomolar to nanomolar. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
Pulse the cells by adding 1 µCi of [3H]thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control (no inhibitor).
-
Determine the IC50 value from the concentration-response curve.
In Vivo Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes a general framework for evaluating the therapeutic efficacy of this compound in a rat model of multiple sclerosis. The specific dosage and administration schedule should be optimized based on preliminary pharmacokinetic and pharmacodynamic studies.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Guinea pig spinal cord homogenate (GPSCH) or myelin basic protein (MBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Sterile saline or appropriate vehicle for injection
Procedure:
-
Induction of EAE:
-
Prepare an emulsion of GPSCH or MBP in CFA.
-
Anesthetize the rats and immunize them with a subcutaneous injection of the emulsion at the base of the tail or in the hind footpads.
-
Monitor the animals daily for clinical signs of EAE, including tail limpness, hind limb weakness, and paralysis. Score the disease severity on a standardized scale (e.g., 0-5).
-
-
Treatment Protocol:
-
Based on the study design (prophylactic or therapeutic), begin treatment with this compound or vehicle.
-
For prophylactic treatment, start administration on the day of immunization or shortly after.
-
For therapeutic treatment, begin administration upon the onset of clinical signs.
-
Administer this compound via a suitable route (e.g., subcutaneous or intravenous injection) at a predetermined dose and frequency (e.g., 100 µg/kg daily).
-
-
Monitoring and Endpoint Analysis:
-
Continue daily clinical scoring and body weight measurements throughout the study.
-
At the end of the study, euthanize the animals and collect tissues (e.g., spinal cord, brain) for histopathological analysis to assess inflammation and demyelination.
-
Spleen and lymph nodes can be collected for ex vivo analysis of T cell responses.
-
-
Data Analysis:
-
Compare the mean clinical scores, disease incidence, and day of onset between the this compound-treated and vehicle-treated groups.
-
Analyze histopathology scores to quantify the extent of CNS inflammation and demyelination.
-
Visualizations
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: Kv1.3 signaling cascade in T-cell activation.
Experimental Workflow for Screening Kv1.3 Blockers
Caption: Workflow for discovery of Kv1.3 channel blockers.
Conclusion
This compound stands out as a highly selective and potent blocker of the Kv1.3 potassium channel. Its ability to preferentially suppress the activation of pathogenic TEM cells provides a targeted approach to immunotherapy with a potentially favorable safety profile compared to broader immunosuppressants. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug developers to investigate this compound and other Kv1.3-targeting molecules, paving the way for novel treatments for a variety of autoimmune diseases.
References
The Discovery and Rational Design of ShK-Dap22: A Potent and Selective Kv1.3 Potassium Channel Blocker
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery, origin, and development of ShK-Dap22, a highly potent and selective blocker of the voltage-gated potassium channel Kv1.3. The journey begins with the isolation of the parent peptide, ShK toxin, from the venom of the sea anemone Stichodactyla helianthus, and progresses to the rational design of this compound, an analog with a significantly improved selectivity profile for Kv1.3 over other closely related potassium channels. This document provides a comprehensive overview of the experimental methodologies employed in its development and characterization, including solid-phase peptide synthesis, electrophysiological analysis of ion channel blockade, and in vitro assessment of immunosuppressive activity. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the underlying scientific principles.
Introduction: The Therapeutic Potential of Targeting Kv1.3
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1] This is due to its crucial role in the activation of effector memory T lymphocytes (TEM cells), which are key mediators of inflammation in these conditions.[2] Blockade of Kv1.3 channels has been shown to preferentially suppress the activation of these pathogenic T cells without causing broad immunosuppression.[3] This has driven the search for potent and selective Kv1.3 inhibitors, leading to the exploration of natural sources, such as animal venoms.
Discovery and Origin of ShK Toxin
Isolation from Stichodactyla helianthus
ShK toxin is a 35-amino acid polypeptide originally isolated from the venom of the Caribbean sea anemone, Stichodactyla helianthus.[3] Initial studies in the mid-1990s identified it as a potent blocker of voltage-dependent potassium channels.[4] Subsequent research revealed its high affinity for several Kv channel subtypes, including Kv1.1 and Kv1.3, with inhibitory constants (Kd) in the picomolar range.[5]
The Challenge of Selectivity
While a potent Kv1.3 blocker, the therapeutic potential of the native ShK toxin was limited by its lack of selectivity. Its high affinity for the neuronal Kv1.1 channel raised concerns about potential neurotoxicity.[6] This necessitated the development of analogs with an improved selectivity profile for Kv1.3.
The Genesis of this compound: A Triumph of Rational Drug Design
To enhance the selectivity of ShK for Kv1.3, a rational drug design approach was employed. This involved identifying the key amino acid residues in ShK responsible for its interaction with the potassium channel pore.
Identifying the Critical Lysine Residue
Mutational analysis revealed that the lysine residue at position 22 (Lys22) of ShK plays a pivotal role in blocking the channel pore.[7] This led to the hypothesis that modifying this residue could alter the toxin's binding affinity and selectivity.
Substitution with Diaminopropionic Acid (Dap)
The critical breakthrough came with the substitution of Lys22 with diaminopropionic acid (Dap), a non-natural amino acid with a shorter side chain.[3] This modification resulted in the creation of this compound. The rationale behind this substitution was to alter the interaction of the peptide with the channel's outer vestibule, favoring binding to Kv1.3 over other Kv subtypes.[7]
Quantitative Analysis of Channel Blockade and Immunosuppressive Activity
The following tables summarize the quantitative data for ShK and this compound, highlighting the improved selectivity of the latter.
Table 1: Inhibitory Activity (IC50/Kd) of ShK and this compound on Various Potassium Channels
| Peptide | Channel | Species | IC50 / Kd (pM) | Reference |
| ShK | mKv1.3 | Mouse | 10 ± 2 (Kd) | [5] |
| mKv1.1 | Mouse | 21 ± 3 (Kd) | [5] | |
| hKv1.3 | Human | 133 | [4] | |
| hKv1.1 | Human | - | - | |
| hKv1.6 | Human | - | - | |
| This compound | mKv1.3 | Mouse | 23 (Kd) | [8] |
| mKv1.1 | Mouse | 1800 | [8] | |
| hKv1.6 | Human | 10500 | [8] | |
| mKv1.4 | Mouse | 37000 | [8] | |
| rKv1.2 | Rat | 39000 | [8] | |
| hKv1.5 | Human | >100000 | [8] | |
| mKv1.7 | Mouse | >100000 | [8] | |
| hKv3.1 | Human | >100000 | [8] | |
| rKv3.4 | Rat | >100000 | [8] | |
| hKCa4 | Human | >100000 | [8] |
Table 2: Inhibition of T-Lymphocyte Proliferation by this compound
| Cell Type | Stimulation | IC50 | Reference |
| Human T-lymphocytes | anti-CD3 | < 500 pM | |
| Rat TEM cells | - | 10 nM | [9] |
| Rat Naïve and TCM cells | - | 10 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.
Solid-Phase Peptide Synthesis of this compound
This compound is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][10]
Protocol:
-
Resin Preparation: A Rink Amide resin is swelled in N-methylpyrrolidone (NMP).[11]
-
Fmoc Deprotection: The Fmoc protecting group on the resin and subsequent amino acids is removed by treatment with 20% piperidine in NMP.[12]
-
Amino Acid Coupling: Fmoc-protected amino acids are activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) and coupled to the growing peptide chain.[11][12] This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).[13]
-
Oxidative Folding: The linear peptide is subjected to oxidative folding to form the three disulfide bonds. This is typically achieved by dissolving the peptide in a slightly basic aqueous buffer containing a redox pair, such as reduced and oxidized glutathione, and allowing the reaction to proceed for several hours.[14]
-
Purification: The folded peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
Electrophysiological Recording of Kv1.3 Channel Inhibition
The inhibitory effect of this compound on Kv1.3 channels is quantified using the whole-cell patch-clamp technique.[15][16]
Protocol:
-
Cell Culture: Human T-lymphocytes (e.g., Jurkat cells) or a cell line stably expressing the Kv1.3 channel (e.g., HEK293 or CHO cells) are used.[17][18]
-
Solution Preparation:
-
Recording:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and forms a high-resistance seal (giga-seal) with the cell membrane.[19][20]
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
The membrane potential is held at -80 mV.[16]
-
Kv1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms).[21]
-
This compound is applied to the bath solution at various concentrations, and the resulting inhibition of the Kv1.3 current is measured.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.[6]
-
T-Lymphocyte Proliferation Assay
The immunosuppressive activity of this compound is assessed by its ability to inhibit the proliferation of activated T-lymphocytes.[3]
Protocol:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[22]
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[23]
-
Stimulation: T-cell proliferation is induced by coating the wells of a 96-well plate with an anti-CD3 antibody (e.g., clone UCHT1 or HIT3a) at a concentration of 1-10 µg/mL.[22][24] Cells are then added to the wells at a density of 1-2 x 106 cells/mL.[22][23]
-
Inhibition: this compound is added to the cell cultures at various concentrations.
-
Proliferation Measurement ([3H]Thymidine Incorporation):
-
After 2-3 days of incubation, [3H]thymidine is added to the cultures.[25]
-
Cells are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value for the inhibition of proliferation is then calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
The three-dimensional structure of this compound in solution is determined using 2D 1H NMR spectroscopy.[1]
Protocol:
-
Sample Preparation: A ~2 mM solution of synthetic this compound is prepared in 90% H₂O/10% D₂O at pH 4.9.[1]
-
Data Acquisition:
-
Structure Calculation: The NMR data, including nuclear Overhauser effect (NOE) distance restraints, are used to calculate the three-dimensional structure of the peptide in solution.
Visualizations of Key Processes
Signaling Pathway of T-Cell Activation and Kv1.3 Blockade
Caption: T-cell activation signaling cascade and the inhibitory action of this compound on the Kv1.3 channel.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
The development of this compound from its natural origin in the sea anemone Stichodactyla helianthus represents a significant achievement in the field of peptide-based drug discovery. Through a combination of natural product chemistry, rational drug design, and rigorous biophysical and pharmacological testing, a highly potent and selective inhibitor of the Kv1.3 potassium channel has been created. This in-depth technical guide provides researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to understand and potentially build upon this important work in the quest for novel therapeutics for autoimmune diseases.
References
- 1. uni-ulm.de [uni-ulm.de]
- 2. The D-diastereomer of ShK toxin selectively blocks voltage-gated K+ channels and inhibits T lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and characterization of ShK toxin: a potent potassium channel inhibitor from a sea anemone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. rsc.org [rsc.org]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. benchchem.com [benchchem.com]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. researchgate.net [researchgate.net]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding Affinity of ShK-Dap22 for Kv1.3 Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of ShK-Dap22 for the voltage-gated potassium channel Kv1.3. This compound, a synthetic analog of the sea anemone toxin ShK, is a potent and selective blocker of Kv1.3 channels, making it a valuable tool for studying the physiological roles of this channel and a promising therapeutic candidate for autoimmune diseases. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for Kv1.3 and other potassium channels has been determined using various experimental techniques. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity.
| Target Channel | Peptide | Affinity Metric | Value (pM) | Cell Line/System | Experimental Method |
| mKv1.3 | This compound | Kd | 23 | L929 fibroblasts | Electrophysiology |
| hKv1.3 | This compound | IC50 | 102 | Transfected membranes | Radioligand Binding Assay ([125I]-Charybdotoxin displacement) |
| mKv1.3 | This compound | IC50 | 23 | - | Electrophysiology |
| hKv1.3 | This compound | IC50 | 115 | Human T lymphocytes | Electrophysiology |
| mKv1.1 | This compound | IC50 | 1800 | - | Electrophysiology |
| rKv1.2 | This compound | IC50 | 39000 | - | Electrophysiology |
| mKv1.4 | This compound | IC50 | 37000 | - | Electrophysiology |
| hKv1.5 | This compound | IC50 | >100000 | - | Electrophysiology |
| hKv1.6 | This compound | IC50 | 10500 | - | Electrophysiology |
| mKv1.7 | This compound | IC50 | >100000 | - | Electrophysiology |
| hKv3.1 | This compound | IC50 | >100000 | - | Electrophysiology |
| rKv3.4 | This compound | IC50 | >100000 | - | Electrophysiology |
| hKCa4 | This compound | IC50 | >100000 | - | Electrophysiology |
| Human T-cell proliferation | This compound | IC50 | < 500 | Human T lymphocytes | [3H]thymidine incorporation |
Table 1: Binding affinities of this compound for various potassium channels. Data compiled from multiple sources.[1][2][3][4][5]
| Peptide | Target Channel | Affinity Metric | Value (pM) | Key Finding |
| ShK (wild-type) | mKv1.3 | Kd | ~11 | High affinity for Kv1.3 but also blocks other Kv1 channels with high potency.[6] |
| This compound | mKv1.3 | Kd | ~23 | Slightly lower affinity for Kv1.3 than wild-type ShK, but significantly improved selectivity over other Kv1.x channels.[6] |
Table 2: Comparison of binding affinities between wild-type ShK and this compound for mouse Kv1.3.
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity of this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the determination of channel inhibition by this compound.
1. Cell Preparation:
-
Mouse L929 fibroblasts or HEK293 cells stably expressing the desired Kv channel (e.g., mKv1.3, hKv1.1) are cultured under standard conditions.
-
For recording, cells are plated on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 10 EGTA, 10 HEPES, 2 MgCl2, adjusted to pH 7.2 with KOH.
3. Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
To elicit Kv1.3 currents, depolarizing voltage steps (e.g., to +40 mV for 200-400 ms) are applied at regular intervals.
-
After obtaining a stable baseline recording, this compound is perfused into the bath at various concentrations.
-
The steady-state block of the current at each concentration is measured.
4. Data Analysis:
-
The fractional block is calculated as (1 - Idrug / Icontrol), where Idrug is the current in the presence of this compound and Icontrol is the current before drug application.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value and the Hill coefficient.
Radioligand Binding Assay (Competitive Binding)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the Kv1.3 channel.
1. Membrane Preparation:
-
Cells (e.g., HEK293) stably expressing hKv1.3 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The membrane preparation is incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA) with a fixed concentration of a radiolabeled competitor (e.g., 125I-Charybdotoxin) and varying concentrations of unlabeled this compound.
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter (e.g., GF/C) using a cell harvester. The filter traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the concentration of this compound.
-
The IC50 value is determined by fitting the data to a one-site competition model. The Ki value can then be calculated using the Cheng-Prusoff equation.[7][8]
T-Lymphocyte Proliferation Assay ([3H]thymidine Incorporation)
This assay assesses the functional effect of this compound on T-cell activation by measuring the inhibition of proliferation.[9]
1. T-Cell Isolation and Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
T-lymphocytes are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
2. Stimulation and Treatment:
-
T-cells are seeded in 96-well plates and stimulated with an activating agent, such as anti-CD3 antibody, to induce proliferation.
-
Various concentrations of this compound are added to the wells at the time of stimulation.
3. Proliferation Measurement:
-
After a 48-72 hour incubation period, [3H]thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.
-
The cells are incubated for an additional 18-24 hours.
-
The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
The proliferation in the presence of this compound is expressed as a percentage of the proliferation in the control (stimulated cells without the peptide).
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of proliferation, is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Kv1.3 Channel in T-Cell Activation Signaling Pathway
The Kv1.3 channel plays a crucial role in the activation of T-lymphocytes. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the opening of Ca2+ release-activated Ca2+ (CRAC) channels and an influx of extracellular Ca2+. This sustained increase in intracellular Ca2+ is essential for the activation of transcription factors, such as the nuclear factor of activated T-cells (NFAT), which in turn drives the expression of genes required for T-cell proliferation and cytokine production. The efflux of K+ ions through Kv1.3 channels helps to maintain the negative membrane potential required for this sustained Ca2+ influx. By blocking Kv1.3, this compound depolarizes the cell membrane, reduces the driving force for Ca2+ entry, and thereby suppresses T-cell activation.[1][6][10]
Caption: T-Cell Activation Signaling Pathway and Inhibition by this compound.
General Experimental Workflow for Determining Binding Affinity
The process of characterizing the binding affinity of a compound like this compound for its target involves a series of well-defined steps, from initial expression of the target channel to the final data analysis.
Caption: General Experimental Workflow for Binding Affinity Determination.
References
- 1. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand-binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Structural and Functional Divergence of ShK and ShK-Dap22
Introduction
The sea anemone peptide, Stichodactyla helianthus toxin (ShK), is a potent blocker of voltage-gated potassium channels.[1][2] Its high affinity for the Kv1.3 channel, a key regulator of T-lymphocyte activation, has made it a significant focus of immunological research and therapeutic development.[2][3][4] However, native ShK also potently inhibits other channels, such as the neuronal Kv1.1 channel, leading to potential off-target effects.[4][5] This challenge prompted the development of synthetic analogues with improved selectivity. This compound, a seminal analogue, was created by substituting the critical Lysine at position 22 with a non-natural, positively charged amino acid, Diaminopropionic acid (Dap).[1][4] This single modification dramatically alters its interaction with the channel, conferring high selectivity for Kv1.3 and establishing this compound as a crucial tool for studying autoimmune diseases and a promising scaffold for drug design.[4][5]
Core Structural Differences
While the overall three-dimensional fold of ShK and this compound is highly similar, the fundamental distinction lies in the primary structure at position 22. Both are 35-residue polypeptides stabilized by three disulfide bridges (Cys3-Cys35, Cys12-Cys28, Cys17-Cys32).[1][6][7] However, the substitution of Lysine-22 in ShK with Diaminopropionic acid in this compound is the defining structural change.
-
Lysine (Lys): Features a side chain with four methylene groups and a terminal ε-amino group, giving it a considerable length (approx. 6.3 Å from Cα).[1]
-
Diaminopropionic acid (Dap): Is a shorter analogue of lysine, with only one methylene group before the terminal amino group (approx. 2.5 Å from Cα).[1]
This difference in side-chain length is the primary determinant of the distinct binding modes and selectivity profiles of the two peptides. Nuclear Magnetic Resonance (NMR) data confirms that the overall solution structure of this compound is very similar to native ShK, but with subtle differences in the residues involved in potassium channel binding.[4][5]
Quantitative Comparison of Channel Inhibition
The structural modification from Lys22 to Dap22 results in a dramatic shift in binding affinity and selectivity. While ShK is a potent blocker of several Kv1 family channels, this compound exhibits a clear preference for Kv1.3. Some studies indicate that native ShK is a more potent blocker of Kv1.3 than this compound, but the latter's gain in selectivity is its key advantage.[8]
| Peptide | Target Channel | Potency (IC50 / Kd) | Selectivity Profile |
| ShK | mKv1.3 | ~10 pM (Kd)[9] | Potent blocker of Kv1.1, Kv1.3, Kv1.4, Kv1.6[4] |
| mKv1.1 | ~21 pM (Kd)[9] | Low selectivity among Kv1 subtypes | |
| This compound | mKv1.3 | ~23 pM (Kd)[10][11] | Highly selective for Kv1.3 |
| mKv1.1 | ~1,800 pM (IC50)[11] | >100-fold selective for Kv1.3 over Kv1.1 | |
| mKv1.4 | ~37,000 pM (IC50)[11] | ||
| hKv1.6 | ~10,500 pM (IC50)[11] |
Note: Potency values can vary between studies and experimental conditions (e.g., whole-cell patch clamp vs. binding assays).
Differential Docking Configurations with Kv1.3
Mutant cycle analysis and molecular modeling have revealed that ShK and this compound bind to the Kv1.3 channel in significantly different orientations.[5] This altered docking is a direct consequence of the Lys22-to-Dap22 substitution.
-
ShK Binding Mode: The longer side chain of Lys22 penetrates deep into the channel's outer vestibule, physically occluding the ion conduction pore in a "cork in a bottle" fashion.[1] This interaction is a primary driver of its high-affinity block.
-
This compound Binding Mode: The shorter Dap22 side chain cannot reach the pore. Instead, it forms strong electrostatic interactions with residues further out in the vestibule, specifically His404 and Asp386, which are unique to the Kv1.3 channel.[5] This reorientation results in potent and specific blockade without the deep insertion of a positively charged residue into the pore.[5]
T-Cell Signaling Pathway and Inhibition
The Kv1.3 channel is critical for the function of effector memory T cells (TEM), which are implicated in many autoimmune diseases.[3][12][13] During T-cell activation, Kv1.3 channels open, leading to K+ efflux. This hyperpolarizes the cell membrane, providing the necessary electrochemical gradient for a sustained influx of Ca2+ through CRAC channels. This calcium signal is essential for downstream activation events, including cytokine production and proliferation. By blocking the Kv1.3 channel, ShK and its analogues inhibit K+ efflux, reduce the driving force for Ca2+ entry, and thereby suppress the activation of pathogenic TEM cells.[14]
References
- 1. Stichodactyla toxin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-ulm.de [uni-ulm.de]
- 11. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 12. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases | Semantic Scholar [semanticscholar.org]
- 14. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Diaminopropionic Acid in Engineering ShK Toxin's Selectivity for the Kv1.3 Potassium Channel
An In-depth Technical Guide for Researchers and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a host of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. Its preferential expression on effector memory T-cells, which are key drivers of these conditions, makes it an attractive candidate for selective pharmacological blockade. The sea anemone peptide ShK is one of the most potent inhibitors of Kv1.3 ever discovered, but its therapeutic potential has been hampered by a lack of selectivity, as it also potently blocks other Kv1 channel subtypes like Kv1.1, which is found in cardiac and neuronal tissues.[1] This guide delves into the molecular engineering of ShK, focusing on the crucial substitution of Lysine at position 22 with the non-natural amino acid Diaminopropionic acid (Dap), creating ShK-Dap22, a highly selective and potent Kv1.3 blocker.[2][3]
The Molecular Basis of Enhanced Selectivity
The transformation of the non-selective ShK peptide into the Kv1.3-selective this compound is a prime example of rational drug design, guided by structural biology and biophysical techniques. The original ShK toxin occludes the ion conduction pathway of Kv channels by inserting its critical Lys22 residue into the channel's outer vestibule, where it interacts with the pore's selectivity filter.[4][5] This interaction, however, is not specific to Kv1.3.
Mutant cycle analysis and molecular modeling revealed a different binding mechanism for this compound.[2][4] The substitution of the longer, flexible side chain of Lysine with the shorter, positively charged side chain of Diaminopropionic acid fundamentally alters the peptide's docking orientation on the Kv1.3 channel.[4] Instead of a deep pore insertion, the Dap22 residue forms new, strong electrostatic interactions with residues located further out in the channel vestibule, specifically His404 and Asp386, which are unique to the Kv1.3 channel.[6] This reoriented binding configuration significantly weakens the interaction with other Kv channels that lack this specific arrangement of residues, thereby conferring high selectivity for Kv1.3.[5]
The overall three-dimensional structure of this compound in solution, as determined by NMR spectroscopy, remains similar to the native ShK toxin, indicating that the enhanced selectivity is primarily a result of the altered interaction at the toxin-channel interface rather than a major conformational change in the peptide itself.[2]
Quantitative Analysis of Selectivity
The engineering of this compound results in a dramatic shift in its inhibitory profile. While there is a slight reduction in potency against Kv1.3 compared to the wild-type ShK toxin in some assays, the affinity for other channels decreases by several orders of magnitude, creating a large therapeutic window.[7][8] The following table summarizes the quantitative data on the potency and selectivity of ShK and this compound for various potassium channels.
| Peptide | Channel Subtype | Potency (IC50 / Kd) | Fold Selectivity (vs. Kv1.1) | Reference |
| ShK (Wild-Type) | mKv1.3 | ~11 pM (Kd) | ~1.5 | [6] |
| mKv1.1 | ~16 pM (Kd) | 1 | [6] | |
| mKv1.4 | ~312 pM (Kd) | - | [6] | |
| rKv1.6 | ~165 pM (Kd) | - | [6] | |
| This compound | mKv1.3 | ~23 pM (IC50) | ~78 | [6][9] |
| mKv1.1 | ~1.8 nM (IC50) | 1 | [6][9] | |
| hKv1.6 | ~10.5 nM (IC50) | - | [9] | |
| mKv1.4 | ~37 nM (IC50) | - | [6][9] | |
| rKv1.2 | ~39 nM (IC50) | - | [9] |
Note: Potency values can vary between studies due to different experimental conditions (e.g., electrophysiology vs. binding assays, cell types, and solution compositions). The data presented represents a selection of reported values to illustrate the general trend in selectivity.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the underlying biological pathway, the logical basis for selectivity, and the experimental workflow used in the development of this compound.
Caption: Kv1.3 signaling pathway in T-cell activation and its inhibition by this compound.
Caption: Logical diagram illustrating the molecular basis of this compound's selectivity.
Caption: Experimental workflow for the development and validation of this compound.
Experimental Protocols
A summary of the key experimental methodologies employed in the characterization of this compound is provided below.
Peptide Synthesis and Purification
This compound is produced by solid-phase peptide synthesis, a standard method for generating peptides of this size.
-
Synthesis Strategy: The peptide is typically assembled on a resin (e.g., Fmoc-Rink-amide resin) using a standard Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.[10]
-
Amino Acid Coupling: Each amino acid, including the non-natural L-2,3-diaminopropionic acid, is sequentially coupled to the growing peptide chain. Couplings are mediated by reagents like diisopropylcarbodiimide (DIC) and an activating agent such as 6-Cl-HOBT.[10] Cysteine residues are protected with groups like Trityl (Trt) to prevent premature disulfide bond formation.
-
Cleavage and Deprotection: Once the full 35-residue sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Folding and Purification: The linear, reduced peptide is subjected to oxidative folding in a redox buffer to facilitate the correct formation of its three intramolecular disulfide bonds. The final, folded peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Electrophysiology (Whole-Cell Voltage Clamp)
This technique is the gold standard for measuring the potency of ion channel blockers.
-
Cell Preparation: Mammalian cells (e.g., L929 fibroblasts or HEK-293 cells) stably expressing the specific human or rodent Kv channel subtype of interest (e.g., Kv1.3, Kv1.1) are used. Alternatively, primary human T-lymphocytes can be studied directly.[7]
-
Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance (gigaohm) seal with the cell membrane.[11] This allows for control of the membrane potential and measurement of the ionic currents flowing through the channels.
-
Voltage Protocol: Cells are typically held at a negative membrane potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +20 mV or +40 mV) are applied to open the channels and elicit an outward potassium current.[7]
-
Data Acquisition: The peak outward current is measured before and after the application of varying concentrations of this compound. The toxin is perfused into the bath solution, and the block is allowed to reach a steady-state equilibrium.
-
Analysis: A concentration-response curve is generated by plotting the fractional block of the current against the toxin concentration. This curve is then fitted with the Hill equation to determine the IC50 value, which is the concentration of toxin required to block 50% of the channel current.[7]
Competitive Radioligand Binding Assay
This method is used to determine the binding affinity of the peptide to the channel in a membrane preparation.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the Kv1.3 channel.
-
Assay Principle: The assay measures the ability of the unlabeled peptide (this compound) to compete with a known radiolabeled ligand (e.g., ¹²⁵I-Charybdotoxin) for binding to the Kv1.3 channel.[3]
-
Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Analysis: After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. The data is used to calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
T-Lymphocyte Proliferation Assay
This functional assay assesses the immunosuppressive activity of this compound.
-
Cell Culture: Human T-lymphocytes are isolated and cultured.
-
Stimulation: The T-cells are stimulated to proliferate using an agent like anti-CD3 antibody.[2]
-
Inhibition: The stimulated cells are treated with varying concentrations of this compound.
-
Measurement of Proliferation: Proliferation is typically measured by the incorporation of [³H]thymidine, a radioactive nucleoside, into the DNA of dividing cells. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
-
Analysis: The results demonstrate the ability of this compound to suppress T-cell activation and proliferation in a concentration-dependent manner, confirming its functional immunosuppressive effect at subnanomolar concentrations.[2]
Conclusion
The development of this compound is a landmark achievement in peptide-based drug design. By making a single, strategic substitution of Lys22 with diaminopropionic acid, researchers successfully re-engineered the toxin's binding interface, transforming a potent but non-selective channel blocker into a highly selective inhibitor of Kv1.3. This work not only provides a powerful research tool for studying the role of Kv1.3 in physiology and disease but also establishes a clear path for developing novel, highly targeted therapeutics for autoimmune disorders. The principles demonstrated by the role of Dap22 in conferring selectivity continue to inform the design of next-generation peptide drugs with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a Potent Kv1.3-specific Immunosuppressive Polypeptide* | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Substitution of a single residue in Stichodactyla helianthus peptide, this compound, reveals a novel pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 10. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
ShK-Dap22 Target Validation in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical validation of ShK-Dap22, a selective blocker of the Kv1.3 potassium channel, as a therapeutic target for autoimmune diseases. This document synthesizes available data on its mechanism of action, efficacy in animal models, and the experimental protocols used for its evaluation.
Introduction: The Role of Kv1.3 in Autoimmune Diseases
The voltage-gated potassium channel Kv1.3 is a critical regulator of T-lymphocyte activation, proliferation, and effector function. In autoimmune diseases, chronically activated T cells, particularly effector memory T cells (TEM), upregulate the expression of Kv1.3. The sustained potassium efflux through these channels is essential for maintaining the calcium signaling required for T-cell activation and cytokine production. Consequently, selective blockade of Kv1.3 presents a promising therapeutic strategy to dampen the pathogenic immune response in various autoimmune disorders.
This compound is a synthetic analog of the sea anemone toxin ShK. A single amino acid substitution, replacing lysine at position 22 with diaminopropionic acid (Dap), confers high selectivity for Kv1.3 over other potassium channels, thereby minimizing off-target effects.[1] This guide details the validation of this compound as a potential immunomodulatory agent.
Mechanism of Action: Selective Kv1.3 Blockade
This compound exerts its immunomodulatory effects by physically occluding the pore of the Kv1.3 channel, thereby inhibiting potassium ion flux. This disruption of ion flow hyperpolarizes the T-cell membrane, which in turn attenuates the calcium influx necessary for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). The downstream consequences include reduced cytokine production (e.g., IL-2, IFN-γ, TNF-α) and diminished T-cell proliferation.
Quantitative Data: In Vitro Selectivity and Potency
This compound demonstrates high affinity and selectivity for the human Kv1.3 channel. The following table summarizes its inhibitory activity against various potassium channels.
| Channel | Species | IC50 (pM) | Reference |
| Kv1.3 | Human | 115 | [2] |
| Kv1.3 | Mouse | 23 | |
| Kv1.1 | Mouse | 1800 | |
| Kv1.2 | Rat | 39000 | |
| Kv1.4 | Mouse | 37000 | |
| Kv1.5 | Human | >100000 | |
| Kv1.6 | Human | 10500 | |
| Kv1.7 | Mouse | >100000 | |
| hKCa4 | Human | >100000 |
Table 1: Selectivity Profile of this compound Against Various Potassium Channels.
In functional assays, this compound effectively suppresses the proliferation of activated human T-lymphocytes with sub-nanomolar potency.
| Assay | Cell Type | Stimulation | IC50 | Reference |
| [3H]Thymidine Incorporation | Human T-lymphocytes | Anti-CD3 | < 500 pM | [1] |
Table 2: In Vitro Immunosuppressive Activity of this compound.
Efficacy in Autoimmune Disease Models
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. Studies in rats have demonstrated the therapeutic potential of this compound in this model.
Rheumatoid Arthritis & Type 1 Diabetes
While the expression of Kv1.3 on pathogenic T cells in rheumatoid arthritis and type 1 diabetes makes this compound a promising candidate for these indications, specific preclinical efficacy data for this compound in animal models of these diseases, such as collagen-induced arthritis (CIA) in rats or the non-obese diabetic (NOD) mouse model, are not available in the reviewed literature.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Blockade
This protocol outlines the methodology for measuring the blockade of Kv1.3 channels by this compound.
Cell Preparation:
-
Human T-lymphocytes or a cell line stably expressing human Kv1.3 (e.g., HEK293) are used.
-
Cells are cultured under standard conditions and harvested for recording.
Recording Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose, pH 7.4, adjusted with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2, adjusted with KOH.
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +20 mV for 100 ms) at regular intervals (e.g., every 60 seconds).[2]
-
Record baseline currents until a stable amplitude is achieved.
-
Perfuse the external solution containing various concentrations of this compound onto the cell.
-
Record the reduction in current amplitude until a new steady-state is reached.
-
Calculate the percentage of current inhibition for each concentration to determine the IC50 value.
In Vitro T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the inhibitory effect of this compound on T-cell proliferation.
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Assay Procedure:
-
Plate PBMCs in a 96-well flat-bottom plate at a density of 2 x 105 cells/well.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a mitogen, such as an anti-CD3 antibody (e.g., OKT3, at a pre-determined optimal concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse the cells with 1 µCi/well of [3H]thymidine for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration to determine the IC50 value.
Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Rats
This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of EAE.
Induction of EAE:
-
Emulsify an encephalitogenic peptide, such as myelin oligodendrocyte glycoprotein (MOG) peptide 35-55, in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize female Lewis rats (8-10 weeks old) and immunize them with a subcutaneous injection of the emulsion at the base of the tail.
-
Administer pertussis toxin intravenously or intraperitoneally on the day of immunization and two days post-immunization to facilitate the entry of pathogenic T cells into the central nervous system.
Treatment:
-
Prophylactic: Begin administration of this compound (e.g., via subcutaneous injection) on the day of immunization and continue for a specified duration.
-
Therapeutic: Begin administration of this compound at the onset of clinical signs.
Clinical Assessment:
-
Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0 = no signs; 1 = tail limpness; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
-
Record body weight daily.
Endpoint Analysis:
-
At the end of the study, perfuse the animals and collect the brain and spinal cord for histopathological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).
-
Isolate lymphocytes from lymphoid organs to assess antigen-specific T-cell responses ex vivo.
Safety and Toxicology
Preliminary toxicology studies in rodents have indicated a favorable safety profile for this compound. The median paralytic dose following intravenous administration in a rodent model was approximately 200 mg/kg body weight.[1] More comprehensive toxicology and pharmacokinetic studies are required for further clinical development.
Conclusion
This compound is a highly selective and potent blocker of the Kv1.3 potassium channel. Its ability to suppress T-cell activation and proliferation in vitro and to ameliorate disease in a preclinical model of multiple sclerosis validates Kv1.3 as a promising therapeutic target for autoimmune diseases. Further investigation in other autoimmune models, such as those for rheumatoid arthritis and type 1 diabetes, is warranted to fully elucidate the therapeutic potential of this compound. The detailed protocols provided in this guide serve as a foundation for researchers and drug development professionals to further explore the utility of this compound and other Kv1.3-targeted therapies.
References
An In-depth Technical Guide to the Initial Pharmacological Characterization of ShK-Dap22
For Researchers, Scientists, and Drug Development Professionals
Introduction
ShK-Dap22 is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus.[1][2] It is a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.[1][3] These channels are crucial for regulating the membrane potential of effector memory T-lymphocytes (TEM), which are key mediators in various autoimmune diseases.[4][5] By selectively targeting Kv1.3, this compound presents a promising therapeutic strategy for conditions such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[4][6] This technical guide provides a comprehensive overview of the initial pharmacological characterization of this compound, detailing its binding affinity, selectivity, mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Pharmacological Data
The initial characterization of this compound has yielded significant quantitative data regarding its interaction with various potassium channels. This information is crucial for understanding its potency and selectivity profile.
Table 1: Binding Affinity and Potency of this compound for Kv1.3 Channels
| Parameter | Value | Cell Type/System | Reference |
| IC50 | ~23 pM | Mouse Kv1.3 | [1][7] |
| Kd | 23 pM | mKv1.3 currents | [3][8] |
| IC50 | 39.6 pM | HEK293/Kv1.3 cells | [9] |
| Ki | ~100 pM | Human T cells or oocytes with human Kv1.3 mRNA | [10] |
| IC50 | 102 pM | 125I-charybdotoxin binding to human Kv1.3 | [10][11] |
| IC50 | 115 pM | Kv1.3 channel block | [10] |
Table 2: Selectivity Profile of this compound against various Potassium Channels
| Channel | IC50 / Kd | Fold Selectivity vs. Kv1.3 (based on 23 pM) | Reference |
| mKv1.1 | 1.8 nM | ~78 | [1][7] |
| hKv1.6 | 10.5 nM | ~457 | [3][8] |
| mKv1.4 | 37 nM | ~1609 | [1][7] |
| rKv1.2 | 39 nM | ~1696 | [3][8] |
| hKv1.5 | >100 nM | >4348 | [3][8] |
| mKv1.7 | >100 nM | >4348 | [3][8] |
| hKv3.1 | >100 nM | >4348 | [3][8] |
| rKv3.4 | >100 nM | >4348 | [3][8] |
| hKCa4 | >100 nM | >4348 | [3][8] |
Mechanism of Action
The high selectivity of this compound for Kv1.3 is attributed to a single amino acid substitution. The critical Lys22 in the parent ShK toxin, which inserts into the channel pore, is replaced with diaminopropionic acid (Dap).[1][2] This modification alters the binding orientation of the toxin. Instead of deep pore insertion, Dap22 interacts with residues further out in the vestibule of the Kv1.3 channel, specifically forming strong interactions with His404 and Asp386.[1] This unique binding mechanism is responsible for its enhanced selectivity over other Kv channel subtypes.[1][4]
In Vitro and In Vivo Effects
T-Lymphocyte Proliferation
This compound effectively suppresses the proliferation of human T-lymphocytes in vitro at subnanomolar concentrations.[1][2] Specifically, it inhibits anti-CD3 induced [3H]thymidine incorporation, a measure of T-cell activation and proliferation.[2]
In Vivo Toxicity
In rodent models, this compound has demonstrated low toxicity. The median paralytic dose (PD50) following intravenous administration was approximately 200 mg/kg body weight.[2][12]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of pharmacological agents like this compound. Below are representative protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the Kv1.3 channels in the cell membrane and to assess the blocking effect of this compound.
Methodology:
-
Cell Preparation: Mouse fibroblasts or HEK293 cells stably expressing the target Kv channel (e.g., Kv1.3 or Kv1.1) are used.[9][13] Cells are cultured under standard conditions.
-
Recording Setup: Experiments are conducted in the whole-cell configuration of the patch-clamp technique.[6][14]
-
Solutions:
-
Data Acquisition:
-
Data Analysis:
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the Kv1.3 channel by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human Kv1.3 channel.
-
Radioligand: 125I-charybdotoxin is a commonly used radioligand for Kv1.3.[11]
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin) is used.
-
Incubation:
-
A constant concentration of 125I-charybdotoxin is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
The mixture is incubated to reach equilibrium.
-
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the concentration of this compound.
-
The IC50 value is determined from the resulting competition curve.
-
T-Lymphocyte Proliferation Assay
This assay assesses the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation.
Methodology:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Cell Culture: Cells are cultured in appropriate media.
-
Stimulation: T-cell proliferation is induced using an anti-CD3 antibody.[1][2]
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Proliferation Measurement:
-
After a set incubation period (e.g., 72 hours), [3H]thymidine is added to the cultures.
-
Cells are incubated for an additional period (e.g., 18 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cells are harvested, and the amount of incorporated [3H]thymidine is measured using a scintillation counter.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the stimulated, untreated control. The IC50 value is then calculated.[2]
Conclusion
The initial pharmacological characterization of this compound has established it as a highly potent and selective blocker of the Kv1.3 potassium channel. Its unique mechanism of action, involving interaction with the outer vestibule of the channel, confers its remarkable selectivity. The in vitro data demonstrating its ability to suppress T-lymphocyte proliferation, coupled with its favorable in vivo toxicity profile, underscore its potential as a therapeutic agent for a range of autoimmune disorders. Further preclinical and clinical development of this compound and its analogs is warranted to fully explore its therapeutic utility.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Dap22)-ShK | ABIN2566169 [antibodies-online.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ShK-Dap22 Protocol for In Vitro T-Cell Proliferation Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases due to its critical role in the activation and proliferation of T-lymphocytes, particularly effector memory T-cells (TEM). ShK-Dap22 is a potent and highly selective peptide inhibitor of the Kv1.3 channel. Derived from the sea anemone Stichodactyla helianthus, this analog of the ShK toxin has been engineered to exhibit enhanced specificity for Kv1.3 over other potassium channels, thereby minimizing off-target effects.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro T-cell proliferation assays, a fundamental tool for assessing the immunomodulatory potential of therapeutic candidates.
Mechanism of Action: Kv1.3 Inhibition and T-Cell Proliferation
T-cell activation, a cornerstone of the adaptive immune response, is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal triggers a cascade of intracellular events, leading to a sustained influx of calcium (Ca2+) into the T-cell. This rise in intracellular Ca2+ is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which orchestrate the expression of genes required for T-cell proliferation and cytokine production.[3][4]
The Kv1.3 channel plays a pivotal role in maintaining the electrochemical gradient necessary for this sustained Ca2+ influx. Upon T-cell activation and subsequent membrane depolarization, Kv1.3 channels open, allowing potassium ions (K+) to flow out of the cell. This efflux of positive charge repolarizes the membrane, thus maintaining the negative membrane potential that drives Ca2+ entry through store-operated Ca2+ channels.[3][4]
This compound exerts its immunosuppressive effects by physically occluding the pore of the Kv1.3 channel, thereby blocking K+ efflux. This inhibition of Kv1.3 function leads to membrane depolarization, which in turn diminishes the driving force for Ca2+ influx. The resulting reduction in intracellular Ca2+ levels curtails the activation of downstream signaling pathways, ultimately leading to the suppression of T-cell proliferation and cytokine secretion.[1][2]
Data Presentation: Inhibitory Potency of this compound on T-Cell Proliferation
The inhibitory effect of this compound on T-cell proliferation is most pronounced in T-cell subsets that exhibit high levels of Kv1.3 channel expression. Effector memory T-cells (TEM), which are key mediators in many autoimmune diseases, are particularly sensitive to this compound due to their significant upregulation of Kv1.3 channels upon activation. In contrast, naïve and central memory T-cells (TCM) express lower levels of Kv1.3 and are therefore less susceptible to its blockade.
| T-Cell Subset | Stimulation Method | Proliferation Readout | This compound IC50 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3 | [3H]Thymidine incorporation | Subnanomolar | [1] |
| Mouse Kv1.3-expressing cells | Not specified | Not specified | 23 pM | [5] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which can then be used for T-cell proliferation assays.
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new centrifuge tube.
-
Wash the PBMCs by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro T-Cell Proliferation Assay using CFSE Dye Dilution
This protocol details a common method for assessing T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated PBMCs or purified T-cell subsets
-
This compound peptide
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
RPMI-1640 complete medium
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend PBMCs at 1 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 106 cells/mL.
-
-
Plate Coating:
-
Coat the wells of a 96-well plate with anti-human CD3 antibody at a concentration of 1-10 µg/mL in PBS.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS before adding cells.
-
-
Cell Culture and Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is advisable to perform a dose-response curve, starting from picomolar to nanomolar concentrations.
-
Add 100 µL of the CFSE-labeled cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions to the respective wells. For the positive control, add medium without the inhibitor. For the negative control, use wells without anti-CD3 stimulation.
-
Add soluble anti-human CD28 antibody to all stimulated wells at a final concentration of 1-2 µg/mL.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate software. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Gate on the live lymphocyte population and analyze the CFSE histogram to determine the percentage of divided cells and the proliferation index.
-
Mandatory Visualizations
Signaling Pathway of T-Cell Activation and Kv1.3 Inhibition
Caption: T-Cell activation pathway and the inhibitory action of this compound on the Kv1.3 channel.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for assessing T-cell proliferation inhibition by this compound using a CFSE-based assay.
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for ShK-Dap22 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ShK-Dap22 is a potent and selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is a key regulator of T-lymphocyte activation, making it a prime therapeutic target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[3][4] this compound is a synthetic analog of the sea anemone toxin ShK, where the lysine at position 22 has been replaced with diaminopropionic acid (Dap). This substitution significantly enhances its selectivity for Kv1.3 over other potassium channels, such as Kv1.1.[1][2] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to characterize its effects on Kv1.3 channels and to investigate the role of these channels in cellular physiology.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the outer vestibule of the Kv1.3 channel, thereby physically occluding the pore and preventing the efflux of potassium ions.[1][5] In T-lymphocytes, the resting membrane potential is significantly influenced by the activity of Kv1.3 channels. Upon T-cell receptor (TCR) activation, a sustained influx of calcium (Ca2+) is required for the activation of downstream signaling pathways, leading to cytokine production and proliferation. Kv1.3 channels play a crucial role in maintaining the negative membrane potential that provides the electrochemical driving force for this essential Ca2+ influx through calcium release-activated calcium (CRAC) channels.[6][7] By blocking Kv1.3, this compound causes membrane depolarization, which in turn reduces the driving force for Ca2+ entry, thereby suppressing T-cell activation and subsequent inflammatory responses.[2][5]
Data Presentation
The following table summarizes the quantitative data for this compound, highlighting its high affinity and selectivity for Kv1.3 channels.
| Parameter | Value | Channel | Species | Reference |
| IC50 | 23 pM | mKv1.3 | Mouse | [1][6][7] |
| IC50 | 115 pM | hKv1.3 | Human | [8] |
| IC50 | 1.8 nM | mKv1.1 | Mouse | [1][7] |
| IC50 | 10 nM | rKv1.6 | Rat | [1] |
| IC50 | 37 nM | mKv1.4 | Mouse | [1] |
| IC50 | >100 nM | hKv1.5 | Human | [6] |
| IC50 | >100 nM | hKv3.1 | Human | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of Kv1.3 Currents in T-Lymphocytes
This protocol describes the methodology for recording Kv1.3 currents from T-lymphocytes and assessing the inhibitory effect of this compound.
1. Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture T-lymphocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For experiments on activated T-cells, stimulate the cells with phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for 48-72 hours prior to recording.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 1 µM stock solution of this compound in the external solution containing 0.1% bovine serum albumin (BSA) to prevent peptide adhesion to surfaces. Store aliquots at -20°C.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a selected T-lymphocyte.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms).
-
Record baseline currents for a stable period (e.g., 5 minutes).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the inhibition of the Kv1.3 current until a steady-state block is achieved.
4. Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition.
-
To determine the IC50 value, apply a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.
Protocol 2: Investigating the Effect of this compound on T-Cell Membrane Potential
This protocol uses the current-clamp configuration to measure changes in T-lymphocyte membrane potential induced by this compound.
1. Cell Preparation and Solutions:
-
Follow the same procedures as in Protocol 1.
2. Electrophysiological Recording:
-
Establish a whole-cell patch clamp configuration.
-
Switch the amplifier to the current-clamp mode (I=0) to measure the resting membrane potential.
-
Record a stable baseline membrane potential.
-
Perfuse the chamber with the external solution containing this compound at a concentration known to block Kv1.3 (e.g., 1 nM).
-
Record the change in membrane potential (depolarization).
3. Data Analysis:
-
Measure the average resting membrane potential before and after the application of this compound.
-
Quantify the magnitude of the depolarization.
Signaling Pathways
The blockade of Kv1.3 channels by this compound has profound effects on the signaling cascade that governs T-cell activation. The following diagram illustrates this pathway.
References
- 1. State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer [frontiersin.org]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Patch Clamp Protocol [labome.com]
- 5. Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of T Lymphocyte Calcium Influx Patterns Via the Inhibition of Kv1.3 and Ikca1 Potassium Channels in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
ShK-Dap22 Administration in Rat Models of Multiple Sclerosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for human multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1] The administration of ShK-Dap22, a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3, has shown significant promise in the amelioration of EAE in rat models.[2] Effector memory T cells (TEM), which are key mediators in many autoimmune diseases, upregulate Kv1.3 channels upon activation.[3][4] By blocking these channels, this compound can suppress the function of these pathogenic T cells, thereby reducing the inflammatory cascade that leads to demyelination and axonal damage.[2][5]
These application notes provide a comprehensive overview of the administration of this compound in rat models of EAE, including detailed experimental protocols, quantitative data on its efficacy, and a visualization of the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study utilizing this compound in an adoptive transfer EAE model in Lewis rats.
Table 1: Prophylactic Treatment with this compound in Adoptive Transfer EAE
| Treatment Group | Dosage & Route | Mean Day of Onset (± SEM) | Mean Peak Clinical Score (± SEM) | Mortality |
| Saline Control | N/A | 5.0 ± 0.0 | 4.8 ± 0.2 | 10/11 |
| This compound | 100 µg/kg/day, s.c. | 6.8 ± 0.3 | 2.5 ± 0.4 | 1/11 |
Data adapted from Beeton et al. The study utilized adoptive transfer of myelin basic protein (MBP)-specific T cells to induce EAE in Lewis rats. Treatment was initiated at the time of T cell transfer.
Table 2: Therapeutic Treatment with this compound in Adoptive Transfer EAE
| Treatment Group | Dosage & Route | Mean Clinical Score at Day 8 (± SEM) |
| Saline Control | N/A | 4.5 ± 0.5 |
| This compound + TRAM-34* | 100 µg/kg/day each, s.c. | 2.1 ± 0.4 |
Data adapted from Beeton et al. Treatment was initiated after the onset of clinical signs (score of 1.0). TRAM-34 is a blocker of the IKCa1 channel, and the combination was found to be effective in the therapeutic setting.
Signaling Pathway
The mechanism of action of this compound involves the blockade of the Kv1.3 potassium channel on activated T lymphocytes. This blockade disrupts the normal physiological processes required for T cell activation and proliferation.
Experimental Protocols
The following protocols provide a detailed methodology for the administration of this compound in a rat model of adoptive transfer EAE.
Induction of Adoptive Transfer EAE in Lewis Rats
This model involves the transfer of myelin-reactive T cells from immunized donor rats to naive recipient rats.
Materials:
-
Female Lewis rats (8-12 weeks old)
-
Myelin Basic Protein (MBP) (rat or guinea pig)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
RPMI 1640 medium supplemented with L-glutamine, penicillin, streptomycin, and 10% fetal bovine serum
-
Concanavalin A (Con A) or specific antigen (MBP) for T cell stimulation
-
Ficoll-Paque for lymphocyte isolation
-
Sterile saline
Procedure:
-
Donor Rat Immunization:
-
Emulsify MBP in an equal volume of CFA.
-
Inject female Lewis rats subcutaneously at the base of the tail with 0.1 mL of the emulsion.
-
-
Isolation of Myelin-Reactive T Cells (10-12 days post-immunization):
-
Euthanize donor rats and aseptically remove draining lymph nodes (inguinal and para-aortic).
-
Prepare a single-cell suspension by teasing the lymph nodes through a sterile mesh.
-
Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque.
-
-
In Vitro T Cell Activation:
-
Culture the isolated lymphocytes in complete RPMI 1640 medium.
-
Stimulate the cells with either Con A (2.5 µg/mL) or MBP (10 µg/mL) for 48-72 hours.
-
-
Adoptive Transfer:
-
Harvest the activated T cells (lymphoblasts).
-
Wash the cells three times with sterile saline.
-
Resuspend the cells in sterile saline at a concentration of 5-10 x 106 cells per mL.
-
Inject naive recipient Lewis rats intravenously (i.v.) or intraperitoneally (i.p.) with 1 mL of the cell suspension.
-
Preparation and Administration of this compound
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Reconstitution:
-
Reconstitute the lyophilized this compound peptide in sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Dose Calculation and Dilution:
-
Calculate the required volume of this compound solution based on the rat's body weight and the target dosage (e.g., 100 µg/kg).
-
Dilute the stock solution with sterile saline or PBS to a suitable injection volume (e.g., 0.1-0.5 mL).
-
-
Administration:
-
Prophylactic Treatment: Begin administration on the day of adoptive transfer of T cells. Administer this compound subcutaneously (s.c.) once daily.
-
Therapeutic Treatment: Begin administration upon the first clinical signs of EAE (e.g., limp tail, corresponding to a score of 1.0). Administer this compound subcutaneously (s.c.) once daily.
-
Clinical Assessment of EAE
Monitor the rats daily for clinical signs of EAE and score them according to a standardized scale.
Standard EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in the rat EAE model.
Conclusion
This compound represents a promising therapeutic candidate for T cell-mediated autoimmune diseases like multiple sclerosis. Its high selectivity for the Kv1.3 channel allows for the targeted suppression of pathogenic effector memory T cells. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and execute preclinical studies to further evaluate the therapeutic potential of this compound in rat models of MS. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of novel treatments for this debilitating disease.
References
- 1. Mechanism of experimental autoimmune encephalomyelitis in Lewis rats: recent insights from macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of Kv1.3 potassium channel inhibits CD8+ T cell-mediated neuroinflammation via PD-1/Blimp-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ShK-Dap22 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
ShK-Dap22 is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus. It is a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which is a key regulator of T lymphocyte activation.[1] This selectivity makes this compound a valuable tool for studying autoimmune diseases and other inflammatory conditions where T cells play a significant role.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
This compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 4012.7 g/mol | [3] |
| Formula | C₁₆₆H₂₆₈N₅₄O₄₈S₇ | [3][4] |
| Solubility | Soluble up to 1 mg/mL in water | [3] |
| Purity | ≥95% | [3] |
| Storage (Lyophilized) | -20°C | [3][5] |
| Storage (Solution) | -20°C or -80°C | [6][7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
0.1% Acetic acid in sterile water (optional, for enhanced solubility)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Pre-Reconstitution Handling:
-
Solvent Selection:
-
Reconstitution to a 1 mM Stock Solution:
-
To prepare a 1 mM stock solution, the required volume of solvent can be calculated using the following formula:
Volume (µL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 1,000,000
Example for 1 mg of this compound: Volume (µL) = (1 mg / 4012.7 g/mol ) * 1,000,000 = 249.2 µL
-
Carefully add the calculated volume of sterile water to the vial containing the lyophilized peptide.
-
Gently vortex the vial to mix. If the peptide does not dissolve completely, brief sonication (3 cycles of 10 seconds, with cooling on ice in between) can aid dissolution.[6][8]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate experimental buffer. To prevent precipitation, it is good practice to add the peptide solution dropwise to the buffer while gently agitating.[9]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the peptide.
-
Handle the lyophilized powder in a chemical fume hood to avoid inhalation.
-
While this compound has shown low toxicity in rodent models, it is a potent biological agent, and direct contact should be avoided.[1][2]
Visualization
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (Dap22)-ShK | ABIN2566169 [antibodies-online.com]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application of ShK-Dap22 in the Study of T-Cell Mediated Disorders: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ShK-Dap22 is a potent and highly selective peptide blocker of the voltage-gated potassium channel Kv1.3. This channel is predominantly expressed on effector memory T-cells (TEM), which are key mediators in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting Kv1.3, this compound effectively suppresses the activation, proliferation, and cytokine production of these pathogenic T-cells, making it an invaluable research tool and a potential therapeutic agent for T-cell mediated disorders.
This document provides detailed application notes and protocols for utilizing this compound in preclinical research, focusing on its use in studying T-cell function and its efficacy in animal models of autoimmune diseases.
Mechanism of Action: Targeting T-Cell Activation
T-cell activation is a critical event in the adaptive immune response and is tightly regulated by ion channels. The Kv1.3 channel plays a crucial role in maintaining the membrane potential of T-lymphocytes. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a sustained influx of Ca2+ is required for downstream signaling events that lead to T-cell activation, proliferation, and cytokine release.
The efflux of K+ ions through Kv1.3 channels hyperpolarizes the T-cell membrane, which provides the electrochemical gradient necessary for this sustained Ca2+ entry through channels like the Calcium Release-Activated Ca2+ (CRAC) channel. This compound, by blocking the Kv1.3 channel, prevents this K+ efflux, leading to membrane depolarization. This depolarization reduces the driving force for Ca2+ influx, thereby dampening the entire T-cell activation cascade.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the potency and selectivity of this compound and its analogs.
Table 1: Potency of this compound and Analogs on Kv1.3 Channels
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound | mKv1.3 | Electrophysiology | 23 pM (Kd) | [1] |
| ShK-170 | hKv1.3 | Electrophysiology | 70 pM (IC50) | [2] |
| ShK-186 | hKv1.3 | Electrophysiology | 69 pM (IC50) | [3] |
Table 2: Selectivity of this compound for Kv1.3 over other Potassium Channels
| Compound | Kv1.1 (IC50) | Kv1.4 (IC50) | Kv1.6 (IC50) | Reference |
| This compound | 1.8 nM | 37 nM | 10.5 nM | [1] |
| ShK-170 | >100-fold vs Kv1.3 | >700-fold vs Kv1.3 | >700-fold vs Kv1.3 | [2] |
| ShK-186 | 100-fold vs Kv1.3 | >1000-fold vs Kv1.3 | >1000-fold vs Kv1.3 | [4] |
Table 3: In Vitro Efficacy of ShK Peptides on T-Cell Proliferation
| Compound | Cell Type | Stimulation | IC50 | Reference |
| This compound | Human T-lymphocytes | Anti-CD3 | Sub-nanomolar | [5][6] |
| ShK | Human TEM cells | Antigen/Mitogen | 100 - 400 pM | [2] |
| ShK | Human peripheral blood T-cells | Anti-CD3 | Nanomolar | [2] |
Experimental Protocols
In Vitro Assays
This protocol is designed to assess the inhibitory effect of this compound on T-cell proliferation following stimulation.
Materials:
-
Human or rodent peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound (stock solution in sterile water or buffer)
-
Anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA)
-
[3H]-thymidine or a proliferation dye (e.g., CFSE)
-
96-well flat-bottom plates
Procedure:
-
Isolate PBMCs from fresh blood using a density gradient centrifugation method.
-
Wash and resuspend cells in complete RPMI-1640 medium.
-
Plate the cells at a density of 1-2 x 105 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 100 nM) and add to the wells. Include a vehicle control.
-
Add the stimulating agent (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL, or PHA at 5 µg/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
For [3H]-thymidine incorporation, add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
For dye dilution assays, label cells with CFSE prior to plating. After incubation, harvest cells and analyze CFSE dilution by flow cytometry.
Expected Results: this compound is expected to inhibit T-cell proliferation in a dose-dependent manner, with sub-nanomolar IC50 values typically observed in effector memory T-cell populations.[5][6]
This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.
Materials:
-
PBMCs or purified T-cells
-
Complete RPMI-1640 medium
-
This compound
-
Stimulating agents (as above)
-
ELISA kits or multiplex bead array kits for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Follow steps 1-6 of the T-cell proliferation assay protocol.
-
After the desired incubation period (typically 24-48 hours for cytokine production), centrifuge the plate and carefully collect the culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array system according to the manufacturer's instructions.
Expected Results: this compound should significantly reduce the secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ from activated T-cells in a dose-dependent manner.
In Vivo Animal Models
EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis and for evaluating potential therapeutics.
Materials:
-
C57BL/6 mice or Lewis rats
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide or Proteolipid Protein (PLP)139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
Procedure:
-
Induction of EAE:
-
On day 0, immunize animals subcutaneously with an emulsion of the myelin peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Treatment Protocol:
-
Prophylactic: Begin daily subcutaneous or intraperitoneal injections of this compound (e.g., 10-100 µg/kg) on the day of immunization or shortly after.
-
Therapeutic: Begin treatment upon the onset of clinical signs of EAE.
-
-
Monitoring and Evaluation:
-
Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.
-
Expected Results: Treatment with this compound is expected to significantly reduce the clinical severity of EAE, delay disease onset, and reduce CNS inflammation and demyelination compared to vehicle-treated controls.
CIA is a widely used animal model that mimics many of the pathological features of human rheumatoid arthritis.
Materials:
-
DBA/1 mice or Lewis rats
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
Procedure:
-
Induction of CIA:
-
On day 0, immunize animals with an emulsion of type II collagen in CFA at the base of the tail.
-
On day 21, provide a booster immunization with type II collagen emulsified in IFA.
-
-
Treatment Protocol:
-
Initiate treatment with this compound (e.g., 10-100 µg/kg, daily or every other day) either before or after the onset of clinical arthritis.
-
-
Monitoring and Evaluation:
-
Monitor the animals for signs of arthritis (paw swelling, redness) and score the severity of arthritis in each paw.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Expected Results: this compound treatment should lead to a significant reduction in the incidence and severity of arthritis, as well as a decrease in joint inflammation and damage.
Applications in Other T-Cell Mediated Disorders
The therapeutic potential of targeting the Kv1.3 channel with blockers like this compound extends to other T-cell mediated autoimmune diseases.
-
Psoriasis: Studies have shown increased expression of Kv1.3 in the skin lesions of psoriasis patients. In a mouse model of psoriasis, treatment with a Kv1.3 blocker showed a therapeutic effect.[7]
-
Inflammatory Bowel Disease (IBD): Effector memory T-cells are implicated in the pathogenesis of IBD. While direct studies with this compound in experimental colitis are limited, the rationale for its use is strong.
-
Type 1 Diabetes: Autoreactive T-cells are responsible for the destruction of pancreatic beta cells. Analogs of ShK have shown promise in animal models of type 1 diabetes.[2]
Pharmacokinetics and Pharmacodynamics
While specific pharmacokinetic data for this compound is not extensively published, studies on its analog, ShK-186, provide valuable insights. ShK-186 exhibits a prolonged half-life and sustained plasma concentrations following subcutaneous administration in rats and monkeys.[3][8] This favorable pharmacokinetic profile allows for less frequent dosing in preclinical studies. The pharmacodynamic effects of this compound and its analogs, such as the suppression of T-cell proliferation and cytokine production, are potent and long-lasting.
Conclusion
This compound is a powerful tool for investigating the role of the Kv1.3 channel in T-cell mediated immunity and for the preclinical evaluation of a targeted immunomodulatory strategy. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of autoimmune and inflammatory diseases. The high potency and selectivity of this compound make it a valuable asset in the quest for novel therapies for a range of debilitating T-cell mediated disorders.
References
- 1. uni-ulm.de [uni-ulm.de]
- 2. Analogs of the Sea Anemone Potassium Channel Blocker ShK for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The beneficial effect of blocking Kv1.3 in the psoriasiform SCID mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Kv1.3 Channel Function with ShK-Dap22
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of T-lymphocyte activation and has emerged as a significant therapeutic target for autoimmune diseases.[1][2] ShK-Dap22 is a potent and selective peptide blocker of the Kv1.3 channel. It is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus.[3][4] The substitution of the lysine residue at position 22 with a non-natural diaminopropionic acid (Dap) residue dramatically enhances its selectivity for Kv1.3 over other potassium channels, such as Kv1.1.[3][5] This enhanced selectivity makes this compound an invaluable tool for researchers, scientists, and drug development professionals investigating the physiological and pathological roles of Kv1.3 channels, particularly in the context of T-cell mediated autoimmune disorders like multiple sclerosis and rheumatoid arthritis.[3][6]
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the outer vestibule of the Kv1.3 channel pore.[7][8] The native ShK toxin inserts its critical Lys22 residue into the channel's selectivity filter. In contrast, the shorter Dap22 residue in this compound interacts with residues further out in the vestibule, specifically forming strong interactions with His404 and Asp386 of the Kv1.3 channel.[3] This alternative binding configuration is responsible for its high affinity and specificity for Kv1.3, as potent blockade is achieved without the deep pore insertion required by the parent toxin.[3] This unique mechanism underpins its improved selectivity profile.
Role of Kv1.3 in T-Cell Activation Signaling Pathway
The Kv1.3 channel plays a pivotal role in maintaining the negative membrane potential of T-lymphocytes.[2] Upon T-cell receptor (TCR) stimulation, an influx of Ca²⁺ is required to activate downstream signaling cascades. The efflux of K⁺ ions through Kv1.3 channels counteracts membrane depolarization, thus sustaining the electrochemical gradient necessary for prolonged Ca²⁺ entry.[9] This sustained calcium signaling activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[2] Activated NFAT then translocates to the nucleus to initiate the transcription of genes encoding for cytokines like IL-2, leading to T-cell proliferation and effector functions. By blocking Kv1.3, this compound depolarizes the T-cell membrane, attenuates the crucial calcium signal, and thereby suppresses T-cell activation and proliferation.[10]
References
- 1. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogs of the Sea Anemone Potassium Channel Blocker ShK for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-ulm.de [uni-ulm.de]
Application Notes and Protocols for the Treatment of Experimental Autoimmune Encephalomyelitis (EAE) with ShK-Dap22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). EAE is characterized by T-cell-mediated autoimmune inflammation, demyelination, and axonal damage. The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target for autoimmune diseases due to its crucial role in the activation of effector memory T cells (TEM), which are key players in the pathogenesis of MS and EAE.
ShK-Dap22 is a potent and selective peptide blocker of the Kv1.3 channel. It is a synthetic analog of the ShK toxin from the sea anemone Stichodactyla helianthus, where the lysine at position 22 has been replaced with diaminopropionic acid (Dap). This substitution significantly enhances its selectivity for Kv1.3 over other Kv channel subtypes, thereby reducing the potential for off-target effects.[1][2] In preclinical studies, this compound has demonstrated efficacy in both preventing and treating EAE in rats, highlighting its potential as a therapeutic agent for MS.[3]
These application notes provide detailed protocols for the therapeutic application of this compound in a rat model of adoptive transfer EAE, along with supporting data and visualizations of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the properties of this compound and its effects on T-cell function and EAE.
Table 1: In Vitro Potency of this compound against Potassium Channels
| Channel Subtype | IC₅₀ (pM) | Source |
| hKv1.3 | 23 | [3] |
| hKv1.1 | 1800 | [3] |
| hKv1.4 | 37000 | [3] |
| hKv1.6 | 10000 | [3] |
h: human
Table 2: Effect of this compound on T-Cell Proliferation
| T-Cell Type | Assay | IC₅₀ | Source |
| Human T-lymphocytes | Anti-CD3 induced [³H]thymidine incorporation | Sub-nanomolar | [2] |
Table 3: In Vivo Efficacy of this compound in Rat Adoptive Transfer EAE
| Treatment Group | Mean Clinical Score at Peak Disease (± SEM) | Source |
| Saline Control | 3.5 ± 0.2 | [4] |
| This compound (therapeutic) | 1.5 ± 0.3 | [4] |
Note: The clinical score is based on a 0-5 scale, with higher scores indicating more severe disease.
Signaling Pathway
The therapeutic effect of this compound in EAE is primarily mediated by its inhibition of the Kv1.3 channel on activated effector memory T cells. This blockade disrupts the signaling cascade required for T-cell activation, proliferation, and cytokine production.
Caption: this compound signaling pathway in T-cell activation.
Experimental Protocols
Protocol 1: Induction of Adoptive Transfer EAE in Lewis Rats
This protocol describes the induction of EAE through the passive transfer of myelin basic protein (MBP)-activated T cells.
Materials:
-
Donor female Lewis rats (8-12 weeks old)
-
Recipient female Lewis rats (8-12 weeks old)
-
Guinea pig myelin basic protein (MBP)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant rat IL-2
-
Ficoll-Paque
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Immunization of Donor Rats:
-
Prepare an emulsion of MBP in CFA (1:1 ratio).
-
Anesthetize the donor rats.
-
Inject 0.1 mL of the emulsion subcutaneously into the base of the tail.
-
-
Isolation of Encephalitogenic T Cells:
-
Ten to twelve days post-immunization, euthanize the donor rats.
-
Aseptically remove the draining inguinal and para-aortic lymph nodes.
-
Prepare a single-cell suspension by gently teasing the lymph nodes through a sterile mesh.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.
-
-
In Vitro Activation of T Cells:
-
Wash the isolated cells with sterile PBS and resuspend in complete RPMI 1640 medium.
-
Culture the cells in flasks at a density of 1 x 10⁷ cells/mL with 20 µg/mL MBP and 10 ng/mL recombinant rat IL-2.
-
Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Adoptive Transfer:
-
Harvest the activated T cells and wash them three times with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2.5-5 x 10⁷ cells/mL.
-
Inject 1 mL of the cell suspension intraperitoneally into each recipient rat.
-
-
Clinical Scoring:
-
Monitor the recipient rats daily for clinical signs of EAE, starting from day 7 post-transfer.
-
Score the clinical severity using the standardized scale in Table 4.
-
Table 4: Standardized Clinical Scoring Scale for Rat EAE
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Hind limb paralysis |
| 4 | Hind limb and forelimb paralysis |
| 5 | Moribund state or death |
Intermediate scores (e.g., 0.5, 1.5) can be used for finer grading of symptoms.[5]
Protocol 2: Therapeutic Treatment of EAE with this compound
This protocol outlines the therapeutic administration of this compound to rats with established clinical signs of EAE.
Materials:
-
EAE-induced rats (from Protocol 1)
-
This compound peptide
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to a final concentration of 100 µg/mL.
-
Ensure the solution is clear and free of particulates. Prepare fresh or store at -20°C for short-term use.
-
-
Treatment Initiation:
-
Begin treatment when rats first exhibit definitive clinical signs of EAE (a clinical score of 1 or 2).
-
-
Administration of this compound:
-
Administer this compound via subcutaneous injection at a dose of 100 µg/kg body weight.
-
The injection volume should be adjusted based on the rat's weight (e.g., for a 250g rat, inject 250 µL of the 100 µg/mL solution).
-
-
Treatment Schedule:
-
Administer this compound twice daily (approximately 12 hours apart) for the first three days after the onset of symptoms.
-
Following the initial three days, continue with once-daily injections for an additional four days.
-
-
Monitoring and Data Collection:
-
Continue daily clinical scoring throughout the treatment period and for at least one week after the final dose.
-
Record the body weight of each rat daily.
-
At the end of the experiment, tissues (spinal cord, brain) can be collected for histological analysis of inflammation and demyelination.
-
Experimental Workflow
Caption: Experimental workflow for EAE treatment with this compound.
Conclusion
This compound represents a promising therapeutic candidate for T-cell-mediated autoimmune diseases like multiple sclerosis. Its high potency and selectivity for the Kv1.3 channel allow for the targeted suppression of pathogenic effector memory T cells. The protocols provided herein offer a framework for evaluating the therapeutic efficacy of this compound in a well-established animal model of MS. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. Treatment of experimental autoimmune encephalomyelitis by feeding myelin basic protein conjugated to cholera toxin B subunit [pubmed.ncbi.nlm.nih.gov]
- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat EAE scoring [hookelabs.com]
- 4. Mechanism of experimental autoimmune encephalomyelitis in Lewis rats: recent insights from macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ShK-Dap22 in T-Cell Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ShK-Dap22, a selective blocker of the Kv1.3 potassium channel, in the flow cytometric analysis of T-lymphocytes. The protocols outlined below are intended for the identification of T-cell subsets expressing Kv1.3 and for assessing the functional consequences of Kv1.3 blockade.
Introduction
The voltage-gated potassium channel Kv1.3 is a critical regulator of T-cell activation and proliferation. Its expression is notably upregulated in effector memory T-cells (TEM), making it a key target for immunomodulatory therapies in autoimmune diseases and transplant rejection. This compound is a synthetic analog of the sea anemone toxin ShK, engineered for high affinity and selectivity for Kv1.3 over other potassium channels. This selectivity allows for the specific targeting of TEM cells, which are heavily reliant on Kv1.3 for their function.
Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization of heterogeneous cell populations. The use of this compound in conjunction with flow cytometry allows for both the phenotypic identification of Kv1.3-expressing T-cell subsets and the functional evaluation of Kv1.3 blockade on T-cell processes such as activation and proliferation.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentrations of this compound for various potassium channels.
Table 1: Binding Affinity (Kd) of this compound for Human Kv Channels
| Channel | Kd (pM) | Reference |
| Kv1.3 | 64 ± 7 | [1] |
| Kv1.1 | >10,000 | [1] |
Table 2: Inhibitory Concentration (IC50) of this compound for Human and Murine Kv Channels
| Channel | IC50 (pM) | Reference |
| human Kv1.3 | 102 ± 17 | [2] |
| murine Kv1.3 | 23 ± 3 | [2] |
| human Kv1.1 | ~1800 | [3] |
| human Kv1.4 | ~37000 | [3] |
| human Kv1.6 | ~10000 | [3] |
Table 3: this compound Inhibition of T-Cell Proliferation
| T-Cell Type | Stimulation | IC50 | Reference |
| Human Effector Memory T-cells (TEM) | anti-CD3 | Subnanomolar | [3] |
| Human PBMCs (naive/TCM) | anti-CD3 | ~5 nM | [4] |
Signaling Pathways and Experimental Workflows
dot
Caption: T-Cell Activation Signaling Pathway and Point of this compound Intervention.
dot
Caption: Workflow for Phenotypic Analysis of Kv1.3 Expression using Fluorescent this compound.
dot
References
- 1. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flow Cytometric Evaluation of T Cell Activation Markers after Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of ShK-Dap22 with Correct Disulfide Bridges
For Researchers, Scientists, and Drug Development Professionals
Introduction
ShK-Dap22 is a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel is a key regulator of T-lymphocyte activation, making this compound a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[3][4][5] this compound is an analog of the ShK toxin from the sea anemone Stichodactyla helianthus, where the lysine at position 22 is replaced by a diaminopropionic acid (Dap) residue.[2][6] This substitution is crucial for its enhanced selectivity for Kv1.3 over other potassium channels.[2]
The peptide consists of 35 amino acids and is constrained by three disulfide bridges (Cys3-Cys35, Cys12-Cys28, and Cys17-Cys32).[1] The correct formation of these disulfide bonds is essential for the peptide's three-dimensional structure and its biological activity. This document provides detailed protocols for the chemical synthesis of the linear this compound peptide, its oxidative folding to form the correct disulfide bridges, and subsequent purification and characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its molecular properties and biological activity.
Table 1: Molecular Properties of this compound
| Property | Value |
| Amino Acid Sequence | RSCIDTIPKSRCTAFQCKHSM-Dap-YRLSFCRKTCGTC[1] |
| Disulfide Bridges | Cys3-Cys35, Cys12-Cys28, Cys17-Cys32[1] |
| Molecular Formula | C166H268N54O48S7[1] |
| Molecular Weight | 4012.7 g/mol [1] |
| Purity (typical) | ≥95% (after HPLC purification) |
Table 2: Biological Activity of this compound on Various Potassium Channels
| Channel Target | IC50 / Kd Value (pM) |
| mKv1.3 | 23 (Kd) |
| mKv1.1 | 1800 |
| hKv1.6 | 10500 |
| mKv1.4 | 37000 |
| rKv1.2 | 39000 |
| hKv1.5 | >100000 |
| mKv1.7 | >100000 |
| hKv3.1 | >100000 |
| rKv3.4 | >100000 |
| hKCa4 | >100000 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol describes the synthesis of the linear this compound peptide using Fmoc/tBu chemistry.
1. Materials and Reagents:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
2. Synthesis Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
3. Detailed Steps:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and isopropanol (3x) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours. For the incorporation of Dap, use Fmoc-Dap(Boc)-OH.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Collection: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Oxidative Folding of Linear this compound
This protocol describes the formation of the three disulfide bridges in the correct conformation.
1. Materials and Reagents:
-
Crude linear this compound peptide
-
Folding buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA
-
Redox system: Reduced glutathione (GSH) and oxidized glutathione (GSSG)
-
Acetonitrile (ACN)
-
TFA
2. Folding Workflow:
Caption: Oxidative Folding Workflow for this compound.
3. Detailed Steps:
-
Dissolution: Dissolve the crude linear peptide in the folding buffer to a final concentration of 0.1 mg/mL. A small amount of ACN can be used to aid dissolution.
-
Redox System Addition: Add GSH and GSSG to the peptide solution to final concentrations of 1 mM and 0.1 mM, respectively.
-
Incubation: Gently stir the solution at room temperature for 24-48 hours, open to the air to allow for air oxidation.
-
Monitoring: Monitor the progress of the folding by taking aliquots at different time points and analyzing them by RP-HPLC. The correctly folded peptide should appear as a major peak with a shorter retention time than the linear peptide.
-
Quenching: Once the folding is complete (as determined by the stabilization of the major peak in the HPLC chromatogram), quench the reaction by acidifying the solution with TFA to a pH of 2-3.
Protocol 3: Purification and Characterization of this compound
This protocol describes the purification of the correctly folded this compound by RP-HPLC and its characterization by mass spectrometry.
1. Materials and Reagents:
-
Folded this compound mixture
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in ACN
-
Mass spectrometer (e.g., ESI-MS)
2. Purification and Characterization Workflow:
Caption: Purification and Characterization Workflow for this compound.
3. Detailed Steps:
-
Purification:
-
Load the acidified folding mixture onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 20-50% B over 30 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
-
Characterization:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry. The observed molecular weight should match the theoretical molecular weight of this compound with three disulfide bonds (4012.7 Da).
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Signaling Pathway of Kv1.3 in T-Lymphocyte Activation
Blockade of the Kv1.3 channel by this compound inhibits T-lymphocyte activation. The following diagram illustrates the signaling pathway.
Caption: Kv1.3 Signaling Pathway in T-Cell Activation.
Upon T-cell receptor (TCR) activation, the cell membrane depolarizes, which opens Kv1.3 channels.[4] The subsequent efflux of K+ ions hyperpolarizes the membrane, maintaining the electrochemical gradient necessary for sustained Ca2+ influx through CRAC channels.[3][4] This increase in intracellular Ca2+ activates calcineurin, which dephosphorylates the transcription factor NFAT.[5] NFAT then translocates to the nucleus, initiating the transcription of genes required for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[5] this compound blocks the Kv1.3 channel, thereby inhibiting K+ efflux, reducing Ca2+ influx, and ultimately suppressing T-cell activation.[5][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving ShK-Dap22 Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the Kv1.3 potassium channel blocker, ShK-Dap22, in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic analog of the ShK toxin from the sea anemone Stichodactyla helianthus. In this compound, the lysine residue at position 22 is replaced with a non-natural amino acid, diaminopropionic acid (Dap).[1][2][3] This substitution significantly enhances its selectivity for the voltage-gated potassium channel Kv1.3, a key target for immunosuppressive therapies for autoimmune diseases.[1][4] Like many therapeutic peptides, this compound can be susceptible to degradation in physiological buffers due to enzymatic activity and chemical instability, which can limit its therapeutic efficacy.
Q2: What are the primary degradation pathways for this compound in physiological buffers?
While specific degradation pathways for this compound are not extensively documented, peptides with similar structures are susceptible to:
-
Proteolytic Degradation: Cleavage of peptide bonds by proteases present in serum and other biological fluids. This compound contains multiple potential cleavage sites for common proteases like trypsin and chymotrypsin.[5]
-
Oxidation: The methionine residue at position 21 (Met21) is susceptible to oxidation, which can alter the peptide's conformation and activity.[6]
-
Deamidation and Hydrolysis: These chemical modifications can occur at specific amino acid residues, particularly under non-optimal pH and temperature conditions.[7]
Q3: How can the stability of this compound be improved?
Several strategies can be employed to enhance the stability of this compound:
-
Amino Acid Substitution: Replacing susceptible amino acids with more stable, non-natural alternatives. For instance, substituting Met21 with Norleucine (Nle) can prevent oxidation.[6]
-
N- and C-Terminal Modification: C-terminal amidation can protect against carboxypeptidase degradation.[7] N-terminal modification, such as the addition of a phosphotyrosine residue (as seen in the analog dalazatide/ShK-186), can also enhance stability.[7][8]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the peptide's hydrodynamic size, shielding it from proteases and reducing renal clearance.[9][10]
-
Formulation Optimization: Adjusting the pH, buffer composition, and including excipients can significantly improve peptide stability.[11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
Issue 1: Rapid Loss of this compound Activity in Serum-Containing Media
| Potential Cause | Troubleshooting Steps |
| Proteolytic Degradation | 1. Minimize Incubation Time: Reduce the exposure time of this compound to serum. 2. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the media. Note that this may not be suitable for all experimental designs. 3. Consider a More Stable Analog: For long-term studies, consider using a more stable analog like dalazatide (ShK-186), which has demonstrated improved stability.[8][12] |
| Adsorption to Labware | 1. Use Low-Binding Tubes and Plates: Utilize polypropylene or other low-protein-binding labware. 2. Include a Carrier Protein: Add a small amount of a non-interfering protein, such as bovine serum albumin (BSA), to the buffer to block non-specific binding sites. |
Issue 2: this compound Precipitation or Aggregation in Physiological Buffer
| Potential Cause | Troubleshooting Steps |
| pH is near the Isoelectric Point (pI) | 1. Adjust Buffer pH: Modify the pH of the buffer to be at least 1-2 units away from the peptide's pI. The structure of the parent peptide, ShK, is stable between pH 5.4 and 7.0.[13] 2. Determine Optimal pH: Empirically test a range of pH values to find the optimal pH for solubility and stability. |
| High Peptide Concentration | 1. Work at Lower Concentrations: If the experimental design allows, use a lower concentration of this compound. 2. Optimize Dissolution: Dissolve the lyophilized peptide in a small amount of an appropriate organic solvent (e.g., DMSO) before adding it to the aqueous buffer. |
| Buffer Composition | 1. Vary Buffer Type and Ionic Strength: Test different buffer systems (e.g., phosphate, citrate) and ionic strengths, as salts can influence peptide aggregation.[14][15] |
Quantitative Data Summary
While specific stability data for this compound is limited in publicly available literature, data from its more stable analogs provide valuable insights.
Table 1: Stability of ShK Analogs Under Different Conditions
| Peptide | Modification(s) | Condition | Stability Outcome | Reference |
| ShK-170 | N-terminal phosphotyrosine | 40°C, pH 4 | Minor degradation (dephosphorylation and Met oxidation) | [5] |
| ShK-170 | 40°C, physiological pH | Stable | [5] | |
| ShK-170 | 37°C with trypsin/chymotrypsin | Rapid degradation | [5] | |
| ShK-192 | N-terminal para-phosphonophenylalanine, Met21Nle, C-terminal amide | 60°C, pH 4 | Stable | [5][7] |
| ShK-192 | 60°C, neutral and basic pH | Rapid degradation | [5][7] |
Table 2: In Vivo Pharmacokinetics of a Stable ShK Analog
| Peptide | Animal Model | Administration | Half-life | Reference |
| ShK-192 | Lewis rats | Single subcutaneous injection (100 µg/kg) | Detectable in blood for up to 72 hours | [7][16] |
Experimental Protocols
Protocol 1: General Method for Assessing Peptide Stability in Serum
This protocol provides a framework for evaluating the stability of this compound in serum.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Human or animal serum
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Serum Preparation: Thaw the serum at 37°C and centrifuge to remove any precipitates.
-
Reaction Setup: In a low-protein-binding microcentrifuge tube, add a pre-determined volume of serum. Pre-warm the serum to 37°C.
-
Initiate Reaction: Add the this compound stock solution to the serum to achieve the desired final concentration. Vortex briefly to mix.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing the quenching solution (e.g., 1:1 v/v with 10% TCA) to precipitate serum proteins and stop enzymatic degradation.
-
Protein Removal: Vortex the quenched sample and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze the amount of intact this compound by RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½).
Protocol 2: Site-Specific PEGylation of this compound (Conceptual)
This protocol outlines a conceptual approach for site-specific PEGylation of this compound, targeting the N-terminal α-amino group.
Rationale:
This compound has several primary amines (N-terminus, Lys side chains, and the Dap22 side chain) that can react with common PEGylating reagents. To achieve site-specificity at the N-terminus, the reaction pH can be controlled. The pKa of the N-terminal α-amino group is typically lower than that of lysine ε-amino groups, allowing for preferential reaction at a slightly acidic to neutral pH.[9]
Materials:
-
This compound
-
Methoxy PEG-aldehyde (mPEG-ALD) of desired molecular weight
-
Reaction Buffer: e.g., 100 mM sodium phosphate, pH 6.5-7.0
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 7.5
-
Purification System: Size-exclusion or ion-exchange chromatography
Procedure:
-
Peptide Dissolution: Dissolve this compound in the reaction buffer.
-
PEGylation Reaction: Add a molar excess of mPEG-ALD to the peptide solution. The optimal peptide:PEG ratio should be determined empirically.
-
Reduction: Add a molar excess of sodium cyanoborohydride to the reaction mixture to reduce the Schiff base and form a stable secondary amine linkage.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified period (e.g., 4-24 hours). Monitor the reaction progress by RP-HPLC.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated this compound from unreacted peptide and excess PEG using an appropriate chromatography method.
-
Characterization: Confirm the identity and purity of the PEGylated product by SDS-PAGE, mass spectrometry, and assess its biological activity.
Visualizations
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Dap22)-ShK | ABIN2566169 [antibodies-online.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Analogs of the Sea Anemone Potassium Channel Blocker ShK for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dalazatide (ShK-186), a First-in-Class Blocker of Kv1.3 Potassium Channel on Effector Memory T Cells: Safety, Tolerability and Proof of Concept of Immunomodulation in Patients with Active Plaque Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
ShK-Dap22 Technical Support Center: Troubleshooting Solubility and Handling
Welcome to the technical support center for ShK-Dap22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this potent and selective Kv1.3 potassium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus. It is a highly potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] The Kv1.3 channel is a key regulator of T-lymphocyte activation, making this compound a valuable tool for research in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[4] Its primary application is in electrophysiology, particularly patch-clamp experiments, to study the role of Kv1.3 in cellular processes.
Q2: I'm having trouble dissolving my lyophilized this compound. What is the recommended solvent?
A2: For initial reconstitution, sterile, purified water is the recommended solvent. This compound is reported to be soluble in water up to 1 mg/ml. For biological assays, it is advisable to dissolve the peptide in an appropriate sterile buffer at a slightly acidic pH (around 5-6) to prolong its stability in solution.
Q3: My this compound solution appears cloudy or has visible particulates. What could be the cause and how can I fix it?
A3: Cloudiness or the presence of particulates in your this compound solution may indicate several issues, including incomplete dissolution, aggregation, or bacterial contamination. Peptides with hydrophobic residues can be prone to aggregation.
To address this, you can try the following:
-
Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.
-
pH adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of your solution may improve solubility. Since this compound is a basic peptide, dissolving it in a slightly acidic solution can enhance solubility.
-
Use of organic co-solvents: For highly hydrophobic peptides, the addition of a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can aid in solubilization. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: What are the best practices for storing this compound?
A4: Proper storage is critical to maintain the integrity and activity of this compound.
-
Lyophilized powder: Store at -20°C or colder in a desiccator to protect it from moisture.
-
Stock solutions: Prepare aliquots of your reconstituted stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or colder. The shelf-life of peptides in solution is limited, and for long-term storage, lyophilized form is preferred.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
The lyophilized powder does not fully dissolve in water or buffer.
-
The solution appears cloudy or contains visible precipitates.
Possible Causes:
-
Peptide concentration is too high: Exceeding the solubility limit of the peptide in the chosen solvent.
-
Incorrect pH: The pH of the buffer may be close to the isoelectric point of the peptide, minimizing its solubility.
-
Aggregation: The peptide may be forming intermolecular aggregates.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Optimize pH | 1. Reconstitute a small test amount of this compound in sterile water. 2. Check the pH of the solution. 3. If the peptide is not fully dissolved, try adjusting the pH. As this compound is a basic peptide, adding a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) can improve solubility. | Avoid extreme pH values that could denature the peptide. A pH range of 5-6 is generally recommended for peptide stability in solution. |
| Use of Co-solvents | 1. Dissolve the lyophilized peptide in a minimal amount of an organic solvent like DMSO or acetonitrile. 2. Once fully dissolved, slowly add the aqueous buffer to reach the desired final concentration. | Ensure the final concentration of the organic solvent is compatible with your biological assay, as it can have effects on cell viability and channel activity. |
| Sonication | 1. Place the vial containing the peptide solution in a sonicator bath. 2. Apply short bursts of sonication (e.g., 10-15 seconds) and visually inspect the solution. 3. Repeat as necessary, allowing the solution to cool between bursts to prevent heating. | Over-sonication can potentially damage the peptide. Use with caution. |
Issue 2: Loss of Peptide Activity Over Time
Symptoms:
-
Decreased or no effect of this compound in your biological assay compared to previous experiments.
Possible Causes:
-
Improper storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.
-
Bacterial contamination: Growth of microorganisms in the stock solution can degrade the peptide.
-
Adsorption to surfaces: Peptides can adsorb to the surface of plastic or glass vials, reducing the effective concentration.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Proper Aliquoting and Storage | 1. Upon initial reconstitution, immediately divide the stock solution into single-use aliquots. 2. Store the aliquots at -20°C or -80°C. 3. When an aliquot is needed, thaw it quickly and keep it on ice. Discard any unused portion of the thawed aliquot. | Avoid storing peptide solutions at 4°C for extended periods. |
| Use of Low-Adsorption Vials | Store peptide solutions in low-protein-binding microcentrifuge tubes or glass vials to minimize loss due to surface adsorption. | This is particularly important for very dilute solutions. |
| Sterile Handling | Use sterile technique when preparing and handling peptide solutions to prevent bacterial contamination. Filter-sterilize buffer solutions before use. | If you suspect contamination, discard the solution and prepare a fresh stock. |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, purified water or a suitable sterile buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration (e.g., for a 1 mg/ml stock solution, add 1 ml of solvent to 1 mg of peptide).
-
Gently vortex or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking, which can cause foaming and denaturation.
-
If the peptide does not dissolve completely, refer to the troubleshooting guide for poor solubility.
-
Once the peptide is fully dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Typical Buffer Compositions for Patch-Clamp Electrophysiology
The following are examples of extracellular and intracellular solutions that can be used for whole-cell patch-clamp recordings to study the effect of this compound on Kv1.3 channels.
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| Adjust to pH 7.4 with NaOH | ||
| Intracellular | KCl | 130 |
| NaCl | 5 | |
| MgCl2 | 1 | |
| CaCl2 | 0.4 | |
| HEPES | 10 | |
| EGTA | 11 | |
| Adjust to pH 7.3 with KOH |
Visual Guides
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Dap22)-ShK | ABIN2566169 [antibodies-online.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ShK-Dap22 on Kv1.1/Kv1.2 channels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Kv1.3 channel blocker, ShK-Dap22. The focus is on understanding and mitigating potential off-target effects on Kv1.1 and Kv1.2 channels.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: I am observing a larger than expected block of Kv1.1/Kv1.2 channels in my whole-cell patch-clamp recordings. What could be the cause?
Answer:
Several factors could contribute to an apparent increase in the blockade of Kv1.1 and Kv1.2 channels. Consider the following troubleshooting steps:
-
Peptide Integrity and Concentration:
-
Improper Storage: this compound is a peptide and susceptible to degradation if not stored correctly. Ensure the lyophilized peptide is stored at -20°C or -80°C and protected from moisture.[1][2][3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
Incorrect Stock Solution Preparation: Use high-purity water or an appropriate sterile buffer to reconstitute the peptide. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]
-
Inaccurate Concentration: Verify the concentration of your stock solution. Peptide quantification can be challenging; consider using a reliable method such as amino acid analysis or a validated spectrophotometric method.
-
-
Experimental Conditions:
-
Solution pH: The pH of your external solution can influence the charge of both the peptide and the channel vestibule, potentially altering binding affinity. Ensure your recording solutions are buffered to the correct physiological pH.
-
Ionic Strength: The ionic composition of your recording solutions can also impact peptide-channel interactions. Maintain consistent ionic strength across experiments.
-
-
Cellular System:
-
Heteromeric Channels: If you are using a system that expresses multiple Kv1 subunits, be aware that Kv1.1 and Kv1.2 can form heteromeric channels. The affinity of this compound for these heteromers may differ from its affinity for homomeric channels.
-
Endogenous Channel Expression: If using a native system (e.g., primary neurons), confirm the expression profile of Kv1 channel subunits. The observed block may be a composite of effects on different channel subtypes.
-
Question: There is high variability in the IC50 values I am obtaining for this compound across different experiments. How can I improve consistency?
Answer:
High variability in potency measurements can be frustrating. Here are some common sources of variability and how to address them:
-
Inconsistent Peptide Handling: As mentioned above, consistent and proper handling of the this compound peptide is critical. Ensure all users are following the same protocol for storage, reconstitution, and dilution.
-
Cell Health and Passage Number:
-
Use cells that are healthy and within a consistent passage number range. Over-passaged cells can exhibit altered ion channel expression and membrane properties.
-
Ensure consistent cell plating density and allow adequate time for channel expression before recording.
-
-
Patch-Clamp Technique:
-
Seal Resistance: Aim for high-resistance gigaohm seals (>1 GΩ) to minimize leak currents, which can affect the accuracy of current measurements.[5]
-
Series Resistance: Monitor and compensate for series resistance. Changes in series resistance during a recording can alter the effective command potential and affect current amplitudes.
-
Pipette-to-Pipette Variability: Use pipettes with consistent resistance to ensure similar access to the cell.[6][7]
-
-
Data Analysis:
-
Equilibrium: Ensure that the blocking effect of this compound has reached a steady state before measuring the current amplitude.
-
Curve Fitting: Use a consistent non-linear regression analysis method to fit your dose-response curves and calculate IC50 values. Ensure you have a sufficient number of data points spanning the full range of the curve.
-
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for Kv1.3 over Kv1.1 and Kv1.2 channels?
A1: this compound was specifically engineered to enhance its selectivity for Kv1.3 channels over other Kv channel subtypes, including Kv1.1 and Kv1.2. The substitution of lysine at position 22 with diaminopropionic acid (Dap) significantly reduces its affinity for Kv1.1 and Kv1.2. Generally, this compound is reported to be over 100-fold more selective for Kv1.3 than for Kv1.1.
Q2: What are the potential physiological consequences of off-target blockade of Kv1.1 and Kv1.2 channels?
A2: Unintentional blockade of Kv1.1 and Kv1.2 channels can have significant physiological effects, as these channels are widely expressed and play crucial roles in regulating neuronal and cardiac excitability.
-
Neuronal Effects: Kv1.1 and Kv1.2 are prominently expressed in the central and peripheral nervous systems, where they contribute to setting the resting membrane potential, repolarizing the action potential, and regulating neurotransmitter release.[6][8][9] Off-target inhibition could lead to neuronal hyperexcitability, potentially manifesting as seizures or ataxia in vivo.[8][9]
-
Cardiac Effects: While traditionally considered to be of lower expression in the heart compared to other Kv channels, recent studies have shown that Kv1.1 is present in cardiomyocytes and contributes to action potential repolarization.[10][11] Blockade of these channels could potentially lead to prolongation of the cardiac action potential and an increased risk of arrhythmias.
Q3: How should I handle and store this compound to ensure its stability and activity?
A3: Proper handling and storage are crucial for maintaining the integrity of peptide toxins like this compound.
-
Storage: Store the lyophilized peptide at -20°C for short-term storage and -80°C for long-term storage in a tightly sealed container to protect it from moisture.[1][2][3][4]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1] Reconstitute the peptide in a high-purity solvent (e.g., sterile water or a suitable buffer). Sonication can aid in dissolving the peptide.
-
Aliquoting and Freeze-Thaw Cycles: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to prepare single-use aliquots of the stock solution.[3]
-
Solutions: For peptides containing sensitive residues, using sterile, deoxygenated buffers at a slightly acidic pH (around 5-6) can prolong storage life.[1][3]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on Kv1.3, Kv1.1, and Kv1.2 channels.
| Channel | This compound IC50 (pM) | Reference |
| Kv1.3 | ~23 | [12] |
| Kv1.1 | ~1800 | [12] |
| Kv1.2 | >39000 |
Note: IC50 values can vary depending on the experimental conditions and cell system used.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for assessing the effect of this compound on Kv1 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Plate cells expressing the Kv channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Use cells at a low passage number and ensure they are not confluent.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 µM) in sterile water or buffer and store in aliquots at -20°C or -80°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[6][7]
-
Approach a cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.[5]
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit Kv currents by applying depolarizing voltage steps (e.g., to +40 mV).
-
Establish a stable baseline recording of the Kv currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound until a steady-state block is achieved.
-
Wash out the peptide to observe the reversibility of the block.
-
Repeat for a range of this compound concentrations to construct a dose-response curve.
4. Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of unlabeled this compound by competing with a radiolabeled ligand known to bind to the target Kv channel (e.g., [125I]-labeled toxin).
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target Kv channel in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
2. Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled this compound.
-
Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a high concentration of a known unlabeled ligand).
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
5. Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter or a gamma counter, depending on the radioisotope used.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for assessing this compound selectivity.
Caption: Signaling pathway of Kv1.1/Kv1.2 and off-target effect.
Caption: Troubleshooting logic for unexpected Kv1.1/1.2 block.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
ShK-Dap22 Technical Support Center: T-Cell Assay Troubleshooting and FAQs
Welcome to the technical support center for ShK-Dap22. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered when using this compound in T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of the ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus. It is a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] In T-lymphocytes, the Kv1.3 channel is crucial for maintaining the membrane potential required for sustained calcium signaling upon T-cell receptor (TCR) activation. By blocking Kv1.3, this compound depolarizes the T-cell membrane, which in turn reduces the driving force for calcium influx. This ultimately suppresses T-cell activation, proliferation, and cytokine production.[1][4]
Q2: What is the selectivity profile of this compound?
This compound was specifically designed to be highly selective for Kv1.3 over other potassium channels, such as Kv1.1, which is found in neurons.[1][5][6] This high selectivity is achieved by replacing a critical lysine residue in the parent ShK toxin with a diaminopropionic acid (Dap) residue.[3][4][6] This modification significantly reduces its affinity for other Kv channels, thereby minimizing potential off-target effects.[6]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[2][7] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. The peptide is soluble in water.[7]
Q4: At what concentration should I use this compound in my T-cell assays?
The optimal concentration of this compound will depend on the specific assay and cell type. However, due to its high potency, it is typically effective in the picomolar to low nanomolar range. For T-cell proliferation and cytokine release assays, concentrations ranging from 100 pM to 10 nM are commonly used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibition of T-Cell Proliferation | 1. Suboptimal this compound Concentration: The concentration may be too low to effectively block Kv1.3 channels. | Perform a dose-response curve (e.g., 10 pM to 100 nM) to determine the IC50 for your specific T-cell population and activation conditions. |
| 2. Incorrect Reagent Preparation or Storage: Improper storage or repeated freeze-thaw cycles may have degraded the peptide. | Ensure this compound is stored at -20°C and handle it as recommended. Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| 3. T-Cell Subset Heterogeneity: Different T-cell subsets (e.g., naïve vs. memory) can have varying reliance on Kv1.3 channels for activation. | Characterize your T-cell population using flow cytometry to understand the proportions of different subsets. Effector memory T-cells (TEM) are particularly sensitive to Kv1.3 blockade. | |
| 4. Strong T-Cell Activation Stimulus: An overly strong stimulus (e.g., high concentration of anti-CD3/CD28 antibodies) may partially overcome the Kv1.3 blockade. | Titrate the concentration of your T-cell activation reagents to find a stimulus strength that is sensitive to this compound inhibition. | |
| High Background or Non-Specific Effects | 1. Contamination of Reagents or Cell Culture: Bacterial or fungal contamination can lead to non-specific T-cell activation. | Use sterile techniques for all procedures. Regularly check cell cultures and reagents for any signs of contamination. |
| 2. Off-Target Effects (Rare): Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate vehicle controls in your experiments. | |
| Increased Cell Death | 1. High Concentration of this compound: Excessive concentrations may induce cytotoxicity in some cell types. | Perform a cell viability assay (e.g., using Trypan Blue or a viability dye for flow cytometry) at different concentrations of this compound to determine a non-toxic working concentration. |
| 2. Extended Incubation Times: Prolonged exposure to any treatment can lead to increased cell death. | Optimize the incubation time for your specific assay. For proliferation assays, a 72-96 hour incubation is typical, but this may need to be adjusted. | |
| Variability Between Experiments | 1. Inconsistent Cell Health and Density: The physiological state and number of cells can significantly impact assay outcomes. | Use cells from a consistent source and passage number. Ensure accurate cell counting and consistent seeding density across all experiments. |
| 2. Pipetting Inaccuracies: Small errors in pipetting can lead to significant variability, especially when working with potent compounds like this compound. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| 3. Reagent Variability: Batch-to-batch variation in media, serum, or other reagents can affect T-cell responses. | Use reagents from the same lot for a set of related experiments whenever possible. |
Quantitative Data Summary
Table 1: Potency of this compound on Kv1.3 Channels
| Parameter | Value | Reference |
| Kd for mKv1.3 | 23 pM | [2][7] |
| IC50 for mKv1.3 | 23 pM | [2][7] |
| IC50 for hKv1.3 | ~115 pM | [8] |
| IC50 for T-cell activation suppression | < 500 pM | [2][7] |
Table 2: Selectivity of this compound for Kv1.3 over other Kv Channels
| Channel | IC50 (pM) | Reference |
| mKv1.3 | 23 | [2][7] |
| mKv1.1 | 1800 | [2][7] |
| hKv1.6 | 10500 | [2][7] |
| mKv1.4 | 37000 | [2][7] |
| rKv1.2 | 39000 | [2][7] |
| hKv1.5, mKv1.7, hKv3.1, rKv3.4, hKCa4 | >100000 | [2][7] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution measured by flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
CFSE dye
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
Phosphate-buffered saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or isolate T-cells using magnetic bead separation.
-
CFSE Staining:
-
Wash cells twice with PBS.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI medium at a density of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Add 50 µL of medium with vehicle for the control wells.
-
-
T-Cell Activation:
-
Add 50 µL of anti-CD3/anti-CD28 antibody solution to the wells to a final concentration that has been previously optimized for T-cell stimulation.
-
Include unstimulated (no anti-CD3/CD28) and stimulated (no this compound) controls.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells from the wells and transfer to FACS tubes.
-
Wash cells with PBS containing 2% FBS.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE dilution profiles to determine the percentage of proliferating cells.
-
Protocol 2: Cytokine Release Assay (ELISA or CBA)
This protocol describes how to measure the effect of this compound on the production of cytokines (e.g., IL-2, IFN-γ) by activated T-cells.
Materials:
-
PBMCs or isolated T-cells
-
Complete RPMI medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
96-well flat-bottom plate
-
ELISA kit or Cytometric Bead Array (CBA) kit for the cytokine of interest
Procedure:
-
Cell Seeding and Treatment:
-
Prepare a cell suspension of PBMCs or T-cells in complete RPMI medium at 2 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 50 µL of this compound dilutions to the appropriate wells.
-
-
T-Cell Activation:
-
Add 50 µL of anti-CD3/anti-CD28 antibody solution to the wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement:
-
Perform an ELISA or CBA on the collected supernatants according to the manufacturer's instructions to quantify the concentration of the cytokine of interest.
-
Visualizations
Caption: Mechanism of action of this compound in T-cell suppression.
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
Caption: A logical troubleshooting workflow for inconsistent results.
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. (Dap22)-ShK | ABIN2566169 [antibodies-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
addressing variability in ShK-Dap22 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ShK-Dap22, a selective Kv1.3 potassium channel blocker. It addresses common sources of variability in experimental results through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the ShK toxin, isolated from the sea anemone Stichodactyla helianthus. It functions as a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] The substitution of the lysine residue at position 22 with a diaminopropionic acid (Dap) residue significantly enhances its selectivity for Kv1.3 over other potassium channels, such as Kv1.1.[1] this compound physically occludes the ion conduction pore of the Kv1.3 channel by binding to its outer vestibule, thereby inhibiting potassium ion efflux.[3][4] This blockade is crucial in modulating T-lymphocyte activation, as Kv1.3 channels play a key role in maintaining the membrane potential required for sustained calcium signaling and subsequent T-cell proliferation.
Q2: What are the main applications of this compound?
A2: this compound is primarily used as an immunosuppressive agent in research settings. Due to its specific blockade of Kv1.3 channels, which are upregulated in effector memory T-cells, it is a valuable tool for studying autoimmune diseases.[2] At subnanomolar concentrations, it has been shown to suppress human T-lymphocyte proliferation in vitro.[2][5] Furthermore, it has been investigated in animal models of autoimmune disorders, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[4]
Q3: How does this compound differ from its parent peptide, ShK?
A3: The key difference lies in the selectivity profile. While the native ShK toxin potently blocks both Kv1.3 and Kv1.1 channels with similar high affinity, this compound is significantly more selective for Kv1.3.[2][6] This enhanced selectivity is attributed to the substitution at position 22, which alters the binding orientation of the peptide in the channel's vestibule.[1][3] However, it is important to note that this modification can also lead to a reduction in potency for Kv1.3 compared to the parent ShK peptide under certain experimental conditions.[6][7]
Q4: What is the expected potency (IC50/Kd) of this compound on Kv1.3?
A4: The reported potency of this compound on Kv1.3 channels varies across different studies and experimental methodologies. IC50 values ranging from approximately 23 pM to over 100 pM have been documented.[1][4][5][6] This variability can be attributed to differences in experimental systems (e.g., human T-cells vs. Xenopus oocytes), measurement techniques (e.g., whole-cell electrophysiology vs. binding assays), and specific assay conditions.[6][7] Researchers should establish a baseline potency in their specific experimental setup.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in our electrophysiology experiments.
-
Possible Cause 1: Peptide Adsorption. Peptides, especially at low nanomolar and picomolar concentrations, can adsorb to plasticware (e.g., pipette tips, microfuge tubes, and recording chambers), reducing the effective concentration.
-
Troubleshooting Tip: Pre-incubate pipette tips and tubes with a solution of 0.1% bovine serum albumin (BSA) or a similar blocking agent. Use low-retention plasticware. Prepare dilutions immediately before use.
-
-
Possible Cause 2: Slow Binding Kinetics. The time to reach steady-state block can be slow, especially at concentrations near the IC50.[6]
-
Troubleshooting Tip: Increase the incubation time of the peptide with the cells before recording. Monitor the block development over time to ensure equilibrium has been reached. For example, in some experiments, reaching a steady-state level of block took over 45 minutes.[6]
-
-
Possible Cause 3: Voltage Dependence of Block. The blocking potency of some channel inhibitors can be voltage-dependent.
-
Troubleshooting Tip: Ensure a consistent voltage protocol is used across all experiments. Investigate if the holding potential or the frequency of depolarization affects the measured IC50.
-
Issue 2: Discrepancy between binding assay and functional assay results.
-
Possible Cause 1: Different Assay Conditions. Equilibrium binding assays are often performed on cell membranes at a specific temperature (e.g., 4°C or room temperature) and may not fully reflect the physiological conditions of a functional electrophysiology or cell proliferation assay (e.g., 37°C).
-
Troubleshooting Tip: Acknowledge that different assay formats measure different aspects of the drug-target interaction. Binding assays measure affinity, while functional assays measure potency. Direct comparison of absolute values can be misleading.[7] Focus on relative potency and rank order if comparing multiple compounds.
-
-
Possible Cause 2: Non-functional Binding Sites. Binding assays may detect binding to non-functional channels or different channel states not present during functional assays, leading to discrepancies.
-
Troubleshooting Tip: Use a well-characterized cell line with a high expression of functional Kv1.3 channels. Correlate binding data with functional data from the same cell system whenever possible.
-
Issue 3: Inconsistent results in T-cell proliferation assays.
-
Possible Cause 1: Cell Health and Density. The health, activation state, and plating density of primary T-cells can significantly impact assay results.
-
Troubleshooting Tip: Standardize cell isolation and culture procedures. Ensure high cell viability (>95%) before starting the experiment. Optimize cell seeding density to avoid overgrowth or nutrient depletion.
-
-
Possible Cause 2: Presence of Mitogens. The inhibitory effect of Kv1.3 blockers can be influenced by other factors in the culture medium. For example, the addition of interleukin-2 (IL-2) can partially overcome the inhibitory effects of ShK analogs.[4]
-
Troubleshooting Tip: Maintain consistent concentrations of all supplements and mitogens (e.g., anti-CD3, IL-2) in your assay medium. Be aware of their potential to modulate the effect of this compound.
-
-
Possible Cause 3: Donor Variability. When using primary human T-cells, significant variability can exist between donors.
-
Troubleshooting Tip: Use cells from multiple donors to ensure the observed effect is not donor-specific. Pool data from several donors to obtain a more robust and generalizable result.
-
Issue 4: Unexpected off-target effects or in vivo toxicity.
-
Possible Cause 1: Interaction with Heteromultimeric Channels. this compound has been reported to have a higher affinity for heteromultimeric Kv1.1-Kv1.2 channels than for homomultimeric Kv1.1 channels.[7] These heteromultimers are present in tissues such as the brain.
-
Troubleshooting Tip: When interpreting in vivo data, consider potential off-target effects on neuronal or other tissues expressing these channel combinations. If unexpected side effects are observed, conduct ex vivo experiments on relevant tissues to test for off-target activity.
-
-
Possible Cause 2: In Vivo Stability and Pharmacokinetics. The peptide may be subject to degradation by proteases in vivo, or it may have a short half-life, affecting its efficacy and potential for toxicity.
-
Troubleshooting Tip: If in vivo results are inconsistent, consider performing pharmacokinetic studies to determine the stability and bioavailability of the peptide. Analogs with improved stability have been developed and may be more suitable for in vivo studies.[4]
-
Quantitative Data Summary
Table 1: Potency of this compound on Kv1.3 Channels
| Experimental System | Assay Type | Reported Potency (IC50 / Kd) | Reference |
| Mouse Kv1.3 in L929 cells | Whole-cell electrophysiology | 23 ± 3 pM (Kd) | [8] |
| Human Kv1.3 in T-lymphocytes | Whole-cell electrophysiology | ~115 pM (IC50) | [6] |
| Human Kv1.3 in Xenopus oocytes | Two-electrode voltage clamp | ~110 pM (IC50) | [6] |
| Human Kv1.3 transfected membranes | Competitive binding assay | 102 ± 17 pM (IC50) | [5] |
Table 2: Selectivity Profile of this compound
| Channel Target | Reported Potency (IC50 / Kd) | Fold Selectivity vs. Kv1.3 (approx.) | Reference |
| Kv1.3 | ~23 pM - 115 pM | - | [1][6][8] |
| Kv1.1 | 1.8 nM | ~78-fold | [1] |
| Kv1.4 | 37 nM | >1600-fold | [1] |
| Kv1.6 | 10 nM | >400-fold | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
-
Cell Preparation: Culture cells stably expressing human Kv1.3 channels (e.g., L929 or HEK293 cells) under standard conditions. On the day of the experiment, detach cells and plate them onto glass coverslips in the recording chamber.
-
Solutions:
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2 with KOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal in the cell-attached configuration and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +20 mV for 100-200 ms) at a regular interval (e.g., once every 60 seconds) to minimize channel inactivation.
-
-
Peptide Application:
-
Establish a stable baseline current for several minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Monitor the reduction in peak outward current until a new steady-state is reached. The time to equilibrium can be concentration-dependent.[6]
-
-
Data Analysis:
-
Calculate the fractional block as (1 - I_peptide / I_control), where I is the peak current amplitude.
-
Generate a concentration-response curve by plotting the fractional block against the logarithm of the this compound concentration.
-
Fit the curve with the Hill equation to determine the IC50 value.
-
Protocol 2: T-Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment:
-
Pre-incubate cells with varying concentrations of this compound for 1 hour at 37°C.
-
Stimulate T-cell proliferation by adding a mitogen, such as anti-CD3 antibody (e.g., 1 µg/mL). Include unstimulated (negative control) and stimulated (positive control) wells.
-
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition relative to the positive control and plot against the this compound concentration to determine the IC50.
Protocol 3: Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing Kv1.3 channels.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed, low concentration of a radiolabeled ligand that binds Kv1.3 (e.g., ¹²⁵I-Charybdotoxin).
-
Varying concentrations of unlabeled this compound (competitor).
-
A fixed amount of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate. Wash the filters quickly with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition binding equation to determine the IC50 or Ki value.[5]
Visualizations
Caption: Mechanism of action for this compound on T-cell activation.
Caption: Troubleshooting workflow for variable IC50 results.
Caption: Experimental workflow for a T-cell proliferation assay.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substitution of a single residue in Stichodactyla helianthus peptide, this compound, reveals a novel pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uni-ulm.de [uni-ulm.de]
how to prevent oxidation of methionine in ShK-Dap22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of methionine residues in ShK-Dap22.
Troubleshooting Guides
Issue: Reduced biological activity of this compound suspected to be due to methionine oxidation.
This guide provides a systematic approach to investigate and mitigate methionine oxidation in your this compound samples.
1. Assess the Extent of Oxidation:
The first step is to determine if and to what extent your peptide has been oxidized. The thioether side chain of methionine is highly susceptible to oxidation, resulting in the formation of methionine sulfoxide, which can alter the peptide's structure and function.[1]
-
Recommended Action: Perform mass spectrometry (MS) analysis on your sample. A mass increase of 16 Da relative to the parent molecular weight is indicative of single methionine oxidation.[1] For more precise quantification, especially when artifactual oxidation during analysis is a concern, consider methods like Methionine Oxidation by Blocking (MObB) which uses ¹⁸O-labeled hydrogen peroxide.[2][3][4]
2. Review Handling and Storage Procedures:
Improper handling and storage are common causes of peptide oxidation.
-
Recommended Action: Compare your current procedures with the best practices outlined in the table below.
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | Store at -20°C or -80°C in a tightly sealed container, protected from light.[5][6] | Low temperatures and darkness slow down chemical degradation. A sealed container prevents moisture absorption, which can accelerate degradation.[5][6] |
| Storage (In Solution) | Prepare single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6] Use sterile, degassed buffers with a pH between 5 and 6.[6] | Aliquoting prevents contamination and degradation from repeated temperature changes. Oxygen-free buffers at a slightly acidic pH minimize oxidation.[7][8] |
| Handling | Allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[7] Wear gloves to prevent contamination.[8] | This prevents condensation from forming inside the vial, which can introduce moisture. |
| Reconstitution | Use sterile, oxygen-free solvents. For peptides containing methionine, using degassed buffers is crucial.[7][8] | Dissolved oxygen can readily oxidize susceptible amino acid residues like methionine. |
3. Implement Preventive Measures in Experimental Protocols:
Oxidation can also occur during your experiments.
-
Recommended Action: Incorporate antioxidants into your buffers.
| Antioxidant | Recommended Starting Concentration | Notes |
| Free Methionine | 1-5 mM | Can act as a scavenger for oxidizing agents.[9] |
| Sodium Thiosulfate | 1-10 mM | Effective in preventing temperature-induced oxidation.[9] |
| Catalase | 10-100 U/mL | Useful for removing hydrogen peroxide, a common oxidizing agent.[9] |
| N-acetylcysteine (NAC) | 1-5 mM | A common antioxidant used in cell culture and protein formulations. |
Workflow for Preventing Methionine Oxidation
Caption: Workflow for handling and using this compound to minimize methionine oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound oxidation?
A1: There are no visible signs of methionine oxidation in a peptide solution. The primary indicator is a loss of biological activity or a change in the peptide's biophysical properties. The most reliable method for detection is mass spectrometry, which will show a characteristic mass shift of +16 Da for each oxidized methionine residue.[1]
Q2: Can I reverse methionine oxidation in my this compound sample?
A2: While enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB) can reverse methionine sulfoxide formation, these are complex biochemical procedures and may not be feasible for routine lab work.[10][11] Some chemical reducing agents have been reported, but their use can be harsh and may lead to other modifications of the peptide.[12] Therefore, prevention is the most effective strategy.
Q3: My this compound contains a phosphotyrosine. Will the recommended handling procedures affect its stability?
A3: Studies on similar ShK peptides, like ShK-170 which also contains a phosphotyrosine, have shown that the peptide is most stable at neutral pH (around 7).[13] At acidic pH, there is an accelerated loss of the phosphate group.[13] Therefore, while a slightly acidic pH (5-6) is recommended to minimize oxidation, you should evaluate the stability of the phosphotyrosine at this pH for your specific experimental timeframe. For long-term storage in solution, pH 7 might be a better compromise, but scrupulous deoxygenation of the buffer is critical.
Q4: Besides methionine, are there other residues in this compound I should be concerned about regarding oxidation?
A4: While methionine is the most readily oxidized amino acid, others like cysteine (if present and not in a disulfide bond), tryptophan, and tyrosine can also be susceptible to oxidation, although generally to a lesser extent. The handling and storage procedures recommended for preventing methionine oxidation will also help protect these other residues.
Q5: Can the choice of cleavage cocktail during peptide synthesis affect methionine oxidation?
A5: Yes, significant methionine oxidation can occur during the acidic cleavage of the peptide from the resin.[1] The use of cleavage cocktails containing scavengers like dimethylsulfide and ammonium iodide can significantly reduce or eliminate the formation of methionine sulfoxide.[1] If you are synthesizing your own this compound, it is crucial to use an optimized cleavage protocol for methionine-containing peptides.
Experimental Protocols
Protocol: Assessment of Methionine Oxidation by LC-MS
This protocol outlines a general procedure for detecting methionine oxidation in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound sample (lyophilized or in solution)
-
Water, HPLC-grade
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid (FA), LC-MS grade
-
LC-MS system with a C18 column
2. Sample Preparation:
-
If your sample is lyophilized, reconstitute a small amount in HPLC-grade water to a concentration of approximately 1 mg/mL.
-
If your sample is already in solution, dilute it with HPLC-grade water to a final concentration of 0.1-1 mg/mL.
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
3. LC-MS Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of your prepared this compound sample.
-
Run a gradient elution, for example:
-
5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and re-equilibrate for 10 minutes.
-
-
Acquire mass spectra in positive ion mode over a mass range that includes the expected mass of this compound and its oxidized forms (e.g., m/z 500-2000).
4. Data Analysis:
-
Determine the theoretical average molecular weight of this compound.
-
Analyze the obtained mass spectrum to identify the peak corresponding to the theoretical mass.
-
Look for additional peaks with a mass increase of +16 Da, +32 Da, etc., corresponding to the addition of one, two, or more oxygen atoms.
-
The relative abundance of these peaks will give you a semi-quantitative measure of the extent of methionine oxidation.
Methionine Oxidation Pathway
Caption: The oxidation pathway of a methionine residue in a peptide.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jpt.com [jpt.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. news-medical.net [news-medical.net]
- 10. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of ShK-Dap22
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of ShK-Dap22.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
Possible Causes:
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, leading to truncated peptide sequences.
-
Poor Coupling Efficiency: Steric hindrance, especially around the C-terminal amino acid and the non-natural amino acid Dap, can result in incomplete coupling.[1]
-
Peptide Aggregation on Resin: The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reaction sites.[1][2]
Solutions:
| Strategy | Detailed Protocol |
| Optimize Deprotection | Increase the deprotection time with 20% piperidine in NMP or perform a second deprotection step.[3] Use a UV-Vis spectrophotometer to quantify the release of the Fmoc adduct to ensure complete removal. |
| Enhance Coupling | Use a more potent coupling reagent like HATU or HBTU.[4] Double couple problematic amino acids. Increase the reaction time and temperature (microwave-assisted synthesis can be beneficial).[3] |
| Mitigate Aggregation | Use a high-swelling resin (e.g., PEG-modified polystyrene).[2] Incorporate pseudoproline dipeptides or use depsipeptide methodology for "difficult sequences".[1] Synthesize at a lower substitution level on the resin. |
Problem 2: Difficulty in Achieving Correct Oxidative Folding
Possible Causes:
-
Incorrect Disulfide Bridge Formation: With six cysteine residues, multiple disulfide bond isomers can form, leading to a heterogeneous mixture of folded peptides.
-
Peptide Aggregation During Folding: At high concentrations required for large-scale synthesis, the unfolded peptide has a higher tendency to aggregate.[5]
-
Suboptimal Folding Conditions: The pH, buffer composition, and redox environment of the folding buffer may not be optimal for correct disulfide bond formation.
Solutions:
| Strategy | Detailed Protocol |
| Controlled Air Oxidation | Dissolve the purified linear peptide at a low concentration (0.1-0.5 mg/mL) in a folding buffer (e.g., 50 mM NH4OAc, pH 8.1) and stir gently, exposed to air, for 24-48 hours.[6] Monitor the reaction by RP-HPLC. |
| Use of Redox Systems | Employ a glutathione redox system (GSH/GSSG) in the folding buffer to facilitate correct disulfide bond formation and reshuffling of incorrect bonds. A common starting ratio is 10:1 GSH:GSSG. |
| Screen Folding Additives | Test the addition of denaturants (e.g., low concentrations of urea or guanidine HCl) or aggregation inhibitors (e.g., L-arginine) to the folding buffer to improve solubility and prevent aggregation. |
Problem 3: Poor Resolution and Recovery During RP-HPLC Purification
Possible Causes:
-
Co-elution of Impurities: Incorrectly folded isomers or deletion sequences may have similar retention times to the desired product.
-
Peptide Aggregation on the Column: The peptide may aggregate and precipitate on the HPLC column, leading to peak tailing, broad peaks, and low recovery.
-
Irreversible Binding to the Column: The hydrophobic nature of the peptide can cause it to bind irreversibly to the stationary phase.
Solutions:
| Strategy | Detailed Protocol |
| Optimize Gradient and Mobile Phase | Use a shallow gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[3] Test different ion-pairing agents (e.g., formic acid) or organic modifiers (e.g., isopropanol). |
| Two-Step Purification | Perform an initial purification step with a steep gradient to quickly remove major impurities, followed by a second purification of the collected fractions with a shallower gradient for high-resolution separation. |
| Adjust pH of Mobile Phase | Modifying the pH of the mobile phase can alter the charge state of the peptide and impurities, potentially improving separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the large-scale synthesis of this compound?
For large-scale synthesis, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the most common and well-established method.[1][7] Recombinant expression in E. coli is an alternative, but it involves more complex downstream processing, including protein refolding and purification from inclusion bodies.[8]
Q2: How can I confirm the correct folding and disulfide bridging of this compound?
A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): ESI-TOF or MALDI-TOF MS can confirm the correct molecular weight of the folded peptide.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D NMR spectra can provide detailed structural information and confirm the correct three-dimensional fold by comparing it to published data.[8][9]
-
Analytical RP-HPLC: A sharp, single peak on an analytical HPLC column is a good indicator of purity and homogeneity.[8]
Q3: What are the expected yields for the synthesis and purification of this compound?
Yields can vary significantly depending on the scale and optimization of the process. For recombinant expression, yields of 2.5-3 mg/L of culture have been reported for the ShK toxin.[8] For SPPS, while specific yields for large-scale this compound are not widely published, yields for peptides of similar length and complexity can range from 10-30% after purification.
Q4: Are there any specific challenges associated with the diaminopropionic acid (Dap) residue in this compound?
The non-natural amino acid Dap requires a suitable protecting group for its side chain during SPPS. The choice of protecting group and the coupling conditions should be optimized to ensure efficient incorporation without side reactions. The presence of Dap can also influence the folding and final conformation of the peptide.[9][10]
Q5: What are the critical quality control parameters to assess before biological testing?
| Parameter | Method | Acceptance Criteria |
| Purity | Analytical RP-HPLC | ≥95% |
| Identity | Mass Spectrometry | Measured mass ± 1 Da of theoretical mass[8] |
| Structure | NMR Spectroscopy | Spectra consistent with the correctly folded structure[8][9] |
| Potency | Electrophysiology (Patch-clamp) | IC50 for Kv1.3 channel blockade consistent with literature values (e.g., ~23 pM)[11] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on standard Fmoc/tBu chemistry.[1][7]
-
Resin Preparation: Swell Rink Amide resin in N-methyl-2-pyrrolidone (NMP).[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5-10 minutes. Repeat once.[3]
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in NMP. Add the mixture to the resin and react for 1-2 hours.[4]
-
Washing: Wash the resin thoroughly with NMP and DCM after each deprotection and coupling step.
-
Cleavage and Global Deprotection: After assembling the full peptide chain, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[4]
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilization: Lyophilize the crude peptide to obtain a dry powder.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Troubleshooting Logic for Low SPPS Yield
Caption: Decision tree for troubleshooting low yield in SPPS.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reinvestigation of the biological activity of d-allo-ShK protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Analysis of Synthetic ShK-Dap22 using HPLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals assessing the purity of synthetic ShK-Dap22 using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Question: I am seeing significant peak tailing for my main this compound peak. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue in peptide analysis and can be caused by several factors. Here's a breakdown of potential causes and how to address them:
-
Secondary Interactions: The peptide may be interacting with residual silanols on the C18 column.
-
Solution: Add a competing base, such as 0.1% trifluoroacetic acid (TFA), to both mobile phases. This can help to mask the silanol groups and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Try flushing the column with a strong solvent or replace it if performance does not improve.
-
Question: My chromatogram shows multiple peaks close to the main product peak. How can I improve the resolution to determine if these are impurities?
Answer:
Improving the resolution of closely eluting peaks is crucial for accurate purity assessment. Consider the following adjustments:
-
Gradient Optimization: A shallower gradient will increase the separation time and can improve the resolution between your main peak and closely related impurities.
-
Mobile Phase Modifiers: Experiment with different ion-pairing reagents, such as perchloric acid, which can sometimes provide better selectivity for peptides.
-
Column Chemistry: Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
Question: I am observing "ghost peaks" in my blank runs. What is the source of this contamination?
Answer:
Ghost peaks are typically the result of carryover from previous injections or contamination in the mobile phase.
-
Sample Carryover: Peptides can be "sticky" and adsorb to the injector needle, loop, or column head.
-
Solution: Implement a needle wash with a strong organic solvent between injections. A blank injection with a high concentration of organic solvent can also help to flush the system.
-
-
Mobile Phase Contamination: Impurities in your water or organic solvent can accumulate on the column and elute as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
Frequently Asked Questions (FAQs)
What are the expected impurities in synthetic this compound?
Common impurities in synthetic peptides like this compound include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that have been prematurely terminated during synthesis.
-
Incompletely deprotected peptides: Peptides with remaining protecting groups from the synthesis process.
-
Oxidized or reduced forms: Particularly relevant for peptides containing methionine or cysteine residues.
What is a typical retention time for this compound?
The retention time of this compound will depend on the specific HPLC method used (column, gradient, flow rate, etc.). However, for a standard reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA, you can expect it to elute at a mid-range acetonitrile concentration, typically between 20-40%. It is essential to run a reference standard to determine the expected retention time for your specific method.
How should I prepare my this compound sample for HPLC analysis?
For optimal results, follow these sample preparation guidelines:
-
Solubilization: Dissolve the lyophilized peptide in a solvent that is compatible with your mobile phase, such as water or a low concentration of acetonitrile.
-
Concentration: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to a working concentration suitable for your detector's linear range.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required based on your specific instrumentation and peptide batch.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-65% B
-
35-40 min: 65-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Typical HPLC Purity Results for Synthetic this compound
| Lot Number | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) |
| A-001 | 25.4 | 98.2 | 1.8 |
| A-002 | 25.5 | 97.5 | 2.5 |
| B-001 | 25.3 | 99.1 | 0.9 |
Table 2: Common Impurities and their Typical Retention Times
| Impurity | Description | Typical Retention Time (Relative to Main Peak) |
| Impurity 1 | Deletion Sequence | Earlier eluting |
| Impurity 2 | Oxidized Form | Slightly later eluting |
| Impurity 3 | Incompletely Deprotected | Significantly later eluting |
Visualizations
Caption: Experimental workflow for this compound purity assessment by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
Validation & Comparative
ShK-Dap22 vs. ShK Toxin: A Comparative Guide to Kv1.3 Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a critical therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1][2] Its role in regulating the activation and proliferation of effector memory T-cells (TEM), which are key mediators in these conditions, makes it a prime candidate for immunomodulatory drugs.[2][3] The sea anemone peptide, ShK toxin, is one of the most potent known inhibitors of Kv1.3.[4] However, its therapeutic potential is limited by its lack of selectivity, as it also potently blocks other channels, notably Kv1.1.[5][6] To address this, ShK-Dap22 was engineered. This analog, where the critical lysine at position 22 is replaced with a non-natural diaminopropionic acid (Dap), was designed to enhance selectivity for Kv1.3.[7]
This guide provides an objective comparison of this compound and the native ShK toxin, focusing on their selectivity for the Kv1.3 channel, supported by experimental data and detailed methodologies.
Quantitative Data: Potency and Selectivity Profile
The inhibitory activity of ShK and this compound has been quantified across various potassium channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) values from these studies are summarized below. A lower value indicates higher potency.
| Target Channel | ShK Toxin (IC50/Kd in pM) | This compound (IC50 in pM) | Selectivity Fold-Increase for Kv1.3 (this compound vs. ShK) |
| mKv1.3 | ~10 - 25[6] | 23 | - |
| hKv1.3 | ~9[3] | ~64 - 115[3][8] | - |
| mKv1.1 | ~15 - 21[6] | 1,800 | ~80x |
| rKv1.2 | N/A | 39,000 | N/A |
| mKv1.4 | Sub-nanomolar | 37,000 | >1000x |
| hKv1.5 | N/A | >100,000 | N/A |
| hKv1.6 | Sub-nanomolar | 10,500 | >100x |
| mKv1.7 | N/A | >100,000 | N/A |
| hKv3.1 | N/A | >100,000 | N/A |
| rKv3.4 | N/A | >100,000 | N/A |
| hKCa4 | N/A | >100,000 | N/A |
Note: Values are compiled from multiple sources and may vary based on experimental conditions (e.g., cell type, temperature). The selectivity fold-increase is an approximation based on the ratio of IC50 values.
The data clearly demonstrates that while both peptides are extremely potent blockers of Kv1.3, this compound exhibits significantly reduced activity against other Kv channel subtypes, most notably Kv1.1. The substitution of Lys22 with the shorter diaminopropionic acid residue alters the toxin's binding orientation in the channel's outer vestibule.[4][9] In the native ShK toxin, Lys22 inserts into the channel pore. In contrast, Dap22 in the analog forms weaker interactions, which are more specific to the vestibule residues of Kv1.3 (like His404 and Asp386), thereby dramatically increasing its selectivity.[9][10]
Signaling and Experimental Workflows
To understand the context of this comparison, it is crucial to visualize both the biological pathway in which Kv1.3 operates and the experimental workflow used to determine toxin selectivity.
Experimental Protocols
The quantitative data presented above is primarily generated using the whole-cell patch-clamp technique.
Protocol 1: Electrophysiological Recording of Kv1.3 Inhibition
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of ShK and this compound on Kv1.3 currents in a heterologous expression system (e.g., CHO or HEK293 cells stably transfected with the Kv1.3 gene).
Materials:
-
Cells stably expressing the target Kv channel (e.g., hKv1.3).
-
External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjusted to pH 7.2 with NaOH.[6]
-
Internal (Pipette) Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 10 EGTA. Adjusted to pH 7.2 with KOH.[11]
-
ShK and this compound stock solutions and serial dilutions.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
Methodology:
-
Cell Plating: Plate the transfected cells onto glass coverslips 24-48 hours before the experiment, allowing them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Mount the coverslip onto the recording chamber and perfuse with the external solution. Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.
-
Voltage Protocol: Clamp the cell's holding potential at -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., 200 ms pulses to +40 mV) at regular intervals (e.g., every 30 seconds).[6][11]
-
Baseline Recording: Record stable baseline currents for several minutes to ensure the recording is viable.
-
Toxin Application: Perfuse the bath with the external solution containing a known concentration of the toxin (e.g., this compound). Continue recording until the inhibitory effect reaches a steady state.
-
Washout: Perfuse with the toxin-free external solution to observe any reversal of the block. Due to the high affinity of these toxins, washout may be very slow or incomplete.
-
Dose-Response Analysis: Repeat steps 5-7 with a range of toxin concentrations on different cells. For each concentration, calculate the percentage of current inhibition relative to the baseline. Plot the percentage of inhibition against the logarithm of the toxin concentration and fit the data with a Hill equation to determine the IC50 value.
Conclusion
The development of this compound represents a significant advancement in the pursuit of a selective Kv1.3 inhibitor. By replacing the pore-inserting Lys22 with Dap, a remarkable increase in selectivity for Kv1.3 over other Kv channels, particularly Kv1.1, has been achieved.[10] This enhanced selectivity, confirmed through rigorous electrophysiological studies, minimizes the potential for off-target effects that could arise from blocking channels in the central nervous system (Kv1.1) or cardiac tissue. Therefore, this compound serves as a more precise pharmacological tool for studying the specific roles of Kv1.3 and stands as a more promising therapeutic lead for the treatment of T-cell-mediated autoimmune diseases.
References
- 1. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and isotopic labelling of the potassium channel blocker ShK toxin as a thioredoxin fusion protein in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
ShK-Dap22 versus margatoxin as Kv1.3 inhibitors
An Objective Comparison of ShK-Dap22 and Margatoxin as Kv1.3 Inhibitors for Autoimmune Disease Research
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. This is due to its crucial role in the activation and proliferation of effector memory T-cells (TEM), which are key drivers of these conditions. Consequently, the development of potent and selective Kv1.3 inhibitors is of great interest to researchers and drug developers. Among the most studied peptide inhibitors are this compound, a synthetic analog of a sea anemone toxin, and margatoxin, derived from scorpion venom. This guide provides a detailed, objective comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Origin and Mechanism of Action
This compound is a synthetic derivative of the ShK toxin, which is isolated from the sea anemone Stichodactyla helianthus. The parent ShK toxin potently blocks Kv1.3 but also inhibits other Kv1 family channels with high affinity. To enhance selectivity, this compound was created by replacing the lysine residue at position 22 with a non-natural, positively charged amino acid, diaminopropionic acid (Dap).[1] This modification significantly improves its selectivity for Kv1.3 over other channels.[1]
Margatoxin (MgTx) is a 39-amino acid peptide isolated from the venom of the Central American bark scorpion, Centruroides margaritatus.[2][3] It is a potent blocker of the Kv1.3 channel.[4][5]
Both peptides function as pore blockers of the Kv1.3 channel. They bind to the outer vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the efflux of potassium ions. This inhibition of K+ efflux in T-lymphocytes prevents the sustained calcium signaling required for their activation and proliferation.
Comparative Analysis: Performance Data
The choice between this compound and margatoxin often depends on the specific requirements of the experiment, particularly the need for selectivity.
In Vitro Potency and Selectivity
The following tables summarize the inhibitory constants (IC50/Kd) of this compound and margatoxin for Kv1.3 and other relevant potassium channels. All values are in picomolar (pM) unless otherwise stated.
Table 1: Inhibitory Activity of this compound against various Kv channels
| Channel | IC50/Kd (pM) | Species |
| Kv1.3 | 23 | mouse |
| Kv1.1 | 1800 | mouse |
| Kv1.2 | 39000 | rat |
| Kv1.4 | 37000 | mouse |
| Kv1.6 | 10500 | human |
Data sourced from Tocris Bioscience.
Table 2: Inhibitory Activity of Margatoxin against various Kv channels
| Channel | Kd (pM) | Species |
| Kv1.3 | 11.7 | human |
| Kv1.2 | 6.4 | human |
| Kv1.1 | 4200 (4.2 nM) | human |
Data sourced from Bartok et al. (2014).[6]
From this data, it is evident that while both peptides are highly potent inhibitors of Kv1.3, This compound offers significantly greater selectivity . Margatoxin blocks Kv1.2 with even slightly higher affinity than Kv1.3, making it a non-selective inhibitor between these two channels.[6] This lack of selectivity is a critical consideration for in vivo studies or any experiment where off-target effects on Kv1.2 could confound the results.
In Vivo Efficacy in Autoimmune Models
Direct comparative studies of this compound and margatoxin in animal models of autoimmune disease are limited. However, studies on ShK analogs and some data on margatoxin provide insights into their potential in vivo activity.
This compound and other ShK Analogs: Analogs of the ShK toxin have demonstrated efficacy in various preclinical models of autoimmune diseases. For instance, ShK analogs have been shown to prevent and treat experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, in rats. While specific data for this compound in these models is not detailed in the provided search results, its high potency and selectivity for Kv1.3 make it a strong candidate for in vivo studies of T-cell mediated autoimmunity.
Margatoxin: Margatoxin has been shown to suppress B-cell and delayed-type hypersensitivity responses in mini-swine.[2] However, its use in rodent models of multiple sclerosis or rheumatoid arthritis is not well-documented in the available literature. The potent inhibition of Kv1.2 by margatoxin could lead to side effects, potentially complicating its use in vivo for studying Kv1.3-specific functions.
Pharmacokinetics and Toxicity
This compound: This peptide has been reported to have low toxicity in rodent models, with a median paralytic dose of approximately 200 mg/kg body weight after intravenous administration.[1] Efforts have been made with other ShK analogs to improve their in vivo half-life.
Margatoxin: In pigs, margatoxin has a reported half-life of two hours.[2] Continuous infusion has been associated with side effects such as diarrhea and hypersalivation, although major toxic effects were not observed.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory effect of this compound or margatoxin on Kv1.3 channels expressed in a mammalian cell line (e.g., L929 or HEK293 cells).
-
Cell Preparation: Culture cells stably or transiently expressing the desired Kv channel subunit (e.g., human Kv1.3) under standard conditions. On the day of recording, detach the cells and plate them onto glass coverslips.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2.5 CaCl2, 10 HEPES, 5.5 glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 11 K2EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, adjusted to pH 7.2 with KOH.
-
-
Recording:
-
Perform whole-cell voltage-clamp recordings at room temperature using an appropriate amplifier and data acquisition system.
-
Use patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration and hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).
-
-
Inhibitor Application:
-
After obtaining a stable baseline current, perfuse the external solution containing the desired concentration of this compound or margatoxin onto the cell.
-
Continue recording until the inhibitory effect reaches a steady state.
-
To determine the IC50, test a range of inhibitor concentrations and fit the concentration-response data to a Hill equation.
-
In Vivo Autoimmune Disease Models
1. Experimental Autoimmune Encephalomyelitis (EAE) - Mouse Model for Multiple Sclerosis
-
Induction:
-
Use female C57BL/6 mice (8-12 weeks old).
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.[7][8]
-
-
Treatment:
-
Initiate treatment with the Kv1.3 inhibitor (e.g., daily subcutaneous injections) either prophylactically (from day 0) or therapeutically (after the onset of clinical signs).
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).[9]
-
Body weight should also be recorded daily.
-
At the end of the study, spinal cords can be collected for histological analysis of inflammation and demyelination.
-
2. Collagen-Induced Arthritis (CIA) - Mouse Model for Rheumatoid Arthritis
-
Induction:
-
Use male DBA/1 mice (8-12 weeks old).
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment with the Kv1.3 inhibitor upon the first signs of arthritis.
-
-
Assessment:
-
Visually score the severity of arthritis in each paw on a scale of 0 to 4 (0: normal; 1: erythema and mild swelling of one digit; 2: erythema and mild swelling of more than one digit; 3: moderate swelling of the entire paw; 4: severe swelling and ankylosis).
-
The cumulative score for all four paws gives the arthritis index for each mouse.
-
Paw thickness can also be measured using a caliper.
-
At the end of the experiment, joints can be collected for histological analysis of inflammation, pannus formation, and bone erosion.
-
Visualizations
Conclusion
Both this compound and margatoxin are potent picomolar inhibitors of the Kv1.3 potassium channel, making them valuable tools for studying the role of this channel in cellular processes, particularly in the context of immunology.
The primary distinguishing feature is selectivity .
-
This compound is highly selective for Kv1.3, making it the superior choice for experiments where isolating the function of Kv1.3 is critical, and off-target effects, especially on other Kv1 family channels, must be minimized. Its demonstrated low toxicity in rodents also makes it a promising candidate for in vivo studies and as a lead for therapeutic development.
-
Margatoxin , while a powerful inhibitor of Kv1.3, is not selective and potently blocks Kv1.2. This lack of selectivity could be a significant confounding factor in many experimental settings. Researchers using margatoxin to probe Kv1.3 function should be cautious and consider potential effects mediated by Kv1.2 inhibition.
For researchers aiming to specifically dissect the role of Kv1.3 in autoimmune responses, this compound is the more appropriate and reliable tool. For studies where high potency is the main requirement and selectivity against Kv1.2 is not a concern, margatoxin may be a viable, albeit less specific, alternative.
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Margatoxin - Wikipedia [en.wikipedia.org]
- 3. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune response to controlled release of immunomodulating peptides in a murine experimental autoimmune encephalomyelitis (EAE) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
- 9. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
Validating the Immunosuppressive Effect of ShK-Dap22 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo immunosuppressive effects of ShK-Dap22 against other relevant alternatives, supported by experimental data. This compound is a potent and selective blocker of the voltage-gated potassium channel Kv1.3, a key target for immunomodulation in T-cell mediated autoimmune diseases.[1] Its efficacy is compared with Dalazatide (ShK-186), a closely related Kv1.3 inhibitor, and two conventional immunosuppressants, Cyclosporine A and Tacrolimus.
Executive Summary
This compound demonstrates a promising profile as a selective immunosuppressive agent. Its targeted mechanism of action via Kv1.3 channel blockade offers the potential for a more favorable safety profile compared to broader-acting immunosuppressants. While direct comparative in vivo efficacy data for this compound is emerging, initial studies and data from the closely related analog Dalazatide suggest significant potential in animal models of autoimmune diseases. This guide summarizes the available data to aid in the evaluation of this compound for further research and development.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo studies in rodent models of autoimmune diseases. The primary models discussed are Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and Pristane-Induced Arthritis (PIA), a model for rheumatoid arthritis.
Table 1: Comparison of Efficacy in Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment | Dosage | Administration Route | Key Efficacy Readout (e.g., Mean Clinical Score) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Dalazatide (ShK-186) | 100 µg/kg | Subcutaneous | Significant reduction in clinical score | |
| Cyclosporine A | 16-32 mg/kg | Injection | Minimal signs of EAE during treatment | |
| Tacrolimus | 5-10 mg/kg | Oral | Dose-dependent reduction in EAE symptom scores |
Table 2: Comparison of Efficacy in Rat Model of Pristane-Induced Arthritis (PIA)
| Treatment | Dosage | Administration Route | Key Efficacy Readout (e.g., Arthritis Score) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Dalazatide (ShK-186) | Data not available | Data not available | Data not available | |
| Cyclosporine A | Not specified | Not specified | Ameliorated arthritis | [2] |
| Tacrolimus | Not specified | Not specified | Data not available |
Note: The absence of specific quantitative data for this compound in these models highlights a key area for future research. The data for Dalazatide, a closely related analog, suggests a high potential for efficacy.
Mechanism of Action and Signaling Pathways
This compound and Dalazatide: Selective Kv1.3 Channel Blockade
This compound and Dalazatide exert their immunosuppressive effects by selectively blocking the Kv1.3 potassium channel, which is highly expressed on activated T-effector memory (TEM) cells. These cells are key drivers of many autoimmune diseases. By blocking Kv1.3, these agents inhibit T-cell proliferation and cytokine production. The modification of the parent molecule, ShK toxin, by replacing lysine-22 with diaminopropionic acid (in this compound) or through other modifications (in Dalazatide) significantly enhances selectivity for Kv1.3 over other potassium channels, potentially reducing off-target effects.[1]
Cyclosporine A and Tacrolimus: Calcineurin-NFAT Pathway Inhibition
Cyclosporine A and Tacrolimus are calcineurin inhibitors. They bind to intracellular proteins (cyclophilin for Cyclosporine A and FKBP12 for Tacrolimus), and this complex then inhibits calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). By preventing NFAT dephosphorylation, these drugs block its translocation to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines like IL-2, which are crucial for T-cell activation and proliferation.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and comparison.
Experimental Autoimmune Encephalomyelitis (EAE) in Rats
This model is widely used to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutics.
Pristane-Induced Arthritis (PIA) in Rats
The PIA model in rats is a well-established model for rheumatoid arthritis, characterized by chronic and relapsing joint inflammation.
-
Induction: A single intradermal injection of pristane (2,6,10,14-tetramethylpentadecane) is administered at the base of the tail of susceptible rat strains (e.g., Dark Agouti rats).[2][3]
-
Disease Development: Arthritis typically develops within 10-14 days, characterized by swelling and redness of the paws.[2][3]
-
Clinical Assessment: The severity of arthritis is scored by evaluating the degree of inflammation in the joints of all four paws. A commonly used scoring system assigns points for redness and swelling in each joint, with a maximum possible score.[2]
-
Treatment: Immunosuppressive agents are administered prophylactically or therapeutically to assess their impact on the development and severity of arthritis.[2]
-
Readouts: In addition to clinical scores, paw swelling can be measured using calipers. Histopathological analysis of the joints is performed to assess inflammation, cartilage destruction, and bone erosion.
Conclusion
This compound holds significant promise as a selective immunosuppressant with a targeted mechanism of action. While direct comparative in vivo data is still needed to fully elucidate its efficacy relative to other agents, the information available for the closely related compound Dalazatide in established autoimmune disease models is encouraging. The detailed experimental protocols provided in this guide should facilitate further in vivo validation of this compound and its potential as a novel therapeutic for autoimmune disorders. Future studies should focus on generating head-to-head comparative data to definitively position this compound within the landscape of immunosuppressive therapies.
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ShK-Dap22: A Potent and Selective Blocker of the Kv1.3 Potassium Channel
A detailed comparison of its cross-reactivity with other ion channels, supported by experimental data, for researchers, scientists, and drug development professionals.
ShK-Dap22 is a synthetic analog of the sea anemone toxin ShK, engineered for high potency and selectivity as a blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it a significant therapeutic target for autoimmune diseases.[3][4] The enhanced selectivity of this compound for Kv1.3 over other ion channels minimizes the risk of off-target effects, a critical consideration in drug development. This guide provides a comprehensive overview of the cross-reactivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Selectivity of this compound
The defining characteristic of this compound is its remarkable selectivity for the Kv1.3 channel. This was achieved by a single amino acid substitution, replacing the lysine at position 22 (Lys22) in the parent ShK peptide with diaminopropionic acid (Dap).[1][2] This modification significantly reduces its affinity for other closely related Kv channels, as demonstrated by the following quantitative data.
| Ion Channel | This compound IC₅₀ (pM) | This compound Kd (pM) | Species | Reference |
| mKv1.3 | 23 | 23 | Mouse | [5] |
| mKv1.1 | 1800 | - | Mouse | [5] |
| rKv1.2 | 39000 | - | Rat | [5] |
| mKv1.4 | 37000 | - | Mouse | [5] |
| hKv1.5 | >100000 | - | Human | [5] |
| hKv1.6 | 10500 | - | Human | [5] |
| mKv1.7 | >100000 | - | Mouse | [5] |
| hKv3.1 | >100000 | - | Human | [5] |
| rKv3.4 | >100000 | - | Rat | [5] |
| hKCa4 | >100000 | - | Human | [5] |
Table 1: Comparative inhibitory concentrations (IC₅₀) and dissociation constants (Kd) of this compound for various potassium ion channels. The data clearly illustrates the significantly higher affinity of this compound for the Kv1.3 channel compared to other Kv and KCa channels.
Experimental Methodologies
The determination of the binding affinity and selectivity of this compound relies on established biophysical techniques, primarily whole-cell patch-clamp electrophysiology and competitive binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique is used to measure the ion currents flowing through channels in the membrane of a single cell.[6] By controlling the membrane voltage and recording the resulting currents in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the IC₅₀ value.
Protocol Outline:
-
Cell Preparation: Cells stably or transiently expressing the ion channel of interest (e.g., Kv1.3, Kv1.1) are cultured on coverslips.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated and filled with an appropriate intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (≥1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.
-
Voltage-Clamp and Data Acquisition: The membrane potential is held at a specific voltage (e.g., -80 mV), and depolarizing voltage steps are applied to elicit ion currents. These currents are recorded before and after the application of different concentrations of this compound.
-
Data Analysis: The fractional block of the current at each concentration is calculated and plotted against the concentration. The resulting data is fitted with the Hill equation to determine the IC₅₀.
References
- 1. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
ShK Analogs for Autoimmune Disease: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a key therapeutic target for a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. This is due to its critical role in the activation of effector memory T-cells (TEM), which are significant contributors to the pathology of these conditions. The sea anemone peptide ShK is a potent blocker of Kv1.3, but its lack of selectivity for Kv1.3 over other potassium channels, such as the neuronal channel Kv1.1, has driven the development of numerous analogs with improved specificity. This guide provides a detailed comparison of the efficacy of ShK-Dap22 and other notable ShK analogs, supported by experimental data, to aid researchers in the selection and development of next-generation immunomodulators.
Comparative Efficacy of ShK Analogs
The primary goal in the development of ShK analogs has been to enhance their selectivity for the Kv1.3 channel while maintaining high potency. This increased selectivity is crucial for minimizing potential off-target effects, particularly neurotoxicity associated with the blockade of Kv1.1 channels. The following tables summarize the in vitro potency and selectivity of this compound and other key analogs against various potassium channels, as well as their efficacy in inhibiting T-cell proliferation.
Table 1: In Vitro Potency (IC50) and Selectivity of ShK Analogs for Potassium Channels
| Analog | Kv1.3 IC50 (pM) | Kv1.1 IC50 (pM) | Kv1.4 IC50 (pM) | Kv1.6 IC50 (pM) | Selectivity (Kv1.1/Kv1.3) | Reference(s) |
| ShK (Wild-Type) | 11 - 13.3 | 16 - 21.5 | 312 | 165 | ~1 | [1][2][3] |
| This compound | 23 - 115 | 1,800 | 37,000 | 10,000 | ~20 - 78 | [3][4] |
| ShK-170 (ShK-L5) | 69 | >10,000 | >20,000 | >20,000 | >145 | [5][6] |
| ShK-186 (Dalazatide) | 71 | >10,000 | >100,000 | >100,000 | >100 | [5][7] |
| ShK-192 | 140 | 22,400 | >100,000 | 18,300 | ~160 | [5] |
| ShK-F6CA | 48 | 4,000 | >100,000 | Not Reported | ~83 | [1][6] |
| ShK-223 | ~13 | >100,000 | >100,000 | >100,000 | >10,000 | [1][2] |
| ShK-224 | ~160 | >100,000 | >100,000 | >100,000 | >625 | [1][2] |
| ShK-234 | ~27 | 15,700 | >100,000 | >100,000 | ~580 | [1][2] |
| ShK-235 | ~67 | 151,000 | >100,000 | >100,000 | ~2250 | [1][2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Inhibition of T-Cell Proliferation by ShK Analogs
| Analog | T-Cell Type | Stimulation | IC50 | Reference(s) |
| This compound | Human T-lymphocytes | Anti-CD3 | Subnanomolar | [3] |
| ShK-170 (ShK-L5) | Human TEM cells | Mitogen/Antigen | Picomolar | [6] |
| ShK-186 (Dalazatide) | Human TEM cells | Not Specified | Not Specified | [8] |
| ShK-192 | TEM cells | Not Specified | Effective at 10 & 100 µg/kg in vivo | [5] |
Note: Data on the direct comparison of IC50 values for T-cell proliferation inhibition across all analogs is limited in the reviewed literature.
Signaling Pathways and Experimental Workflows
T-Cell Activation via Kv1.3 Channel
The activation of T-lymphocytes is a critical event in the adaptive immune response. Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to a rise in intracellular calcium ([Ca2+]). The Kv1.3 potassium channel plays a crucial role in sustaining this calcium signal, which is essential for T-cell proliferation and cytokine production. Blockade of the Kv1.3 channel by ShK analogs disrupts this process, leading to immunosuppression.
Caption: T-Cell activation signaling pathway and the inhibitory action of ShK analogs on the Kv1.3 channel.
Experimental Workflow: Electrophysiological Assessment of Kv1.3 Blockade
The most direct method for assessing the potency and selectivity of ShK analogs is through patch-clamp electrophysiology. This technique allows for the precise measurement of ion channel currents in live cells.
Caption: A typical experimental workflow for determining the IC50 of an ShK analog using patch-clamp electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Channel Blockade
Objective: To determine the concentration-dependent inhibition (IC50) of Kv1.3 channels by ShK analogs.
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the human Kv1.3 channel (KCNA3) are commonly used. For selectivity studies, cell lines expressing other potassium channels (e.g., Kv1.1, Kv1.4, Kv1.6) are utilized.
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 2 MgCl2, 1 CaCl2, 10 HEPES; pH adjusted to 7.2 with KOH.
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The recording chamber is perfused with the external solution.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used to form a high-resistance seal (>1 GΩ) with the cell membrane (a "gigaseal").
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Membrane currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -80 mV.
-
Kv1.3 currents are elicited by depolarizing voltage steps (e.g., to +40 mV for 200 ms) applied at regular intervals (e.g., every 30 seconds).
-
After recording a stable baseline current, the external solution containing a known concentration of the ShK analog is perfused into the chamber.
-
The blocking effect of the analog is recorded until a steady-state inhibition is reached.
-
To determine the IC50, this process is repeated with a range of analog concentrations.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline current.
-
The concentration-response data are fitted with a Hill equation to determine the IC50 value.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To assess the inhibitory effect of ShK analogs on the proliferation of T-lymphocytes.
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Effector memory T-cells (TEM) can be further isolated for more specific studies.
Reagents:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies to stimulate proliferation.
-
[³H]-Thymidine (1 µCi/well).
Procedure:
-
PBMCs are seeded in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Cells are pre-incubated with various concentrations of the ShK analog for a short period (e.g., 30 minutes).
-
The T-cell mitogen or antibodies are added to the wells to stimulate proliferation. Control wells with unstimulated cells and cells with mitogen but no analog are included.
-
The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
[³H]-Thymidine is added to each well, and the plate is incubated for an additional 18-24 hours. During this time, proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
Cells are harvested onto glass fiber filters using a cell harvester. The filters trap the DNA.
-
The filters are dried, and scintillation fluid is added.
-
The amount of incorporated [³H]-thymidine is quantified using a liquid scintillation counter, measured in counts per minute (CPM).
-
The percentage of inhibition of proliferation is calculated for each analog concentration relative to the stimulated control wells without the analog.
-
The IC50 for proliferation inhibition is determined from the dose-response curve.
Conclusion
The development of ShK analogs has led to a significant improvement in selectivity for the Kv1.3 channel, a critical parameter for the therapeutic potential of these compounds in autoimmune diseases. While this compound was an early and important step in achieving Kv1.3 selectivity, subsequent analogs such as ShK-170, ShK-186 (dalazatide), and the more recent ShK-223, ShK-234, and ShK-235 have demonstrated even greater selectivity profiles. Dalazatide (ShK-186) has progressed to clinical trials, demonstrating the viability of this therapeutic approach.[9][10] The choice of a particular analog for further research and development will depend on a careful consideration of its potency, selectivity, stability, and in vivo efficacy. The experimental protocols and data presented in this guide provide a foundation for the continued investigation and comparison of these promising immunomodulatory peptides.
References
- 1. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK | MDPI [mdpi.com]
- 3. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Effector Memory T Cells with a Selective Peptide Inhibitor of Kv1.3 Channels for Therapy of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dalazatide (ShK-186) News - LARVOL Sigma [sigma.larvol.com]
- 10. Dalazatide (ShK-186), a First-in-Class Blocker of Kv1.3 Potassium Channel on Effector Memory T Cells: Safety, Tolerability and Proof of Concept of Immunomodulation in Patients with Active Plaque Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Guide to ShK-Dap22 and ShK-186: Assessing the Therapeutic Index for Kv1.3 Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic peptide analogs of the sea anemone toxin ShK: ShK-Dap22 and ShK-186 (also known as dalazatide). Both are potent blockers of the voltage-gated potassium channel Kv1.3, a key target for immunomodulatory therapies in autoimmune diseases. This document synthesizes available preclinical and clinical data to objectively assess their therapeutic index, focusing on their efficacy, selectivity, and safety profiles.
Executive Summary
This compound and ShK-186 are highly selective inhibitors of the Kv1.3 channel, which is crucial for the activation and proliferation of effector memory T-cells (TEM) implicated in various autoimmune disorders. While both peptides demonstrate therapeutic potential, ShK-186 has progressed further in clinical development, with data from Phase 1 trials indicating a favorable safety profile in humans. This compound has shown low toxicity in rodent models. A direct comparison of their therapeutic indices is challenging due to the lack of head-to-head comparative studies. However, by examining their potency, selectivity, and available toxicity data, we can infer their relative therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and ShK-186 based on available literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | ShK-186 (dalazatide) | References |
| Kv1.3 IC50 | ~23 pM | ~69 - 71 pM | [1][2][3] |
| Kv1.1 IC50 | ~1.8 nM | >100-fold selective over Kv1.1 | [1][4] |
| Kv1.4 IC50 | ~37 nM | - | [1] |
| Kv1.6 IC50 | ~10 nM | >1000-fold selective over Kv1.6 | [1][4] |
| T-cell Proliferation Inhibition (IC50) | Subnanomolar concentrations | 180 ± 37 pM (CCR7- T cells) | [1][5] |
Table 2: Preclinical and Clinical Safety Data
| Parameter | This compound | ShK-186 (dalazatide) | References |
| Animal Toxicity | Median paralytic dose of ~200 mg/kg (rodents, IV) | No target organs of toxicity identified in rats and cynomolgus monkeys in 6-month chronic toxicology studies. Safety margins of 17-25X established. | [1][6][7] |
| In Vitro Toxicity | - | No perceptible in vitro toxicity, negative in Ames test. | [8] |
| Clinical Trial Adverse Events | Not clinically tested | Mild and temporary adverse events (hypoesthesia, paresthesia) reported in Phase 1b trials in psoriasis patients. Generally well-tolerated. | [9][10][11] |
Mechanism of Action and Signaling Pathway
Both this compound and ShK-186 exert their therapeutic effects by blocking the Kv1.3 potassium channel on effector memory T-cells. This blockade inhibits the potassium efflux necessary to maintain the calcium influx required for T-cell activation, proliferation, and cytokine production.
Figure 1. Signaling pathway of Kv1.3 channel blockade by this compound and ShK-186 in T-cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of the presented data. Below are summaries of typical experimental protocols used to evaluate these compounds.
In Vitro Electrophysiology (Patch Clamp)
-
Objective: To determine the potency and selectivity of the peptides on Kv1.3 and other potassium channels.
-
Cell Lines: L929 or CHO cells stably expressing the desired potassium channel subtype (e.g., hKv1.3, hKv1.1).
-
Method: Whole-cell patch-clamp recordings are performed. Cells are voltage-clamped at a holding potential of -80 mV. Depolarizing pulses (e.g., to +40 mV) are applied to elicit potassium currents. The peptide is perfused at various concentrations, and the reduction in peak current is measured to generate a dose-response curve and calculate the IC50 value.[12]
-
Solutions:
-
External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 145 KF, 2 MgCl₂, 10 HEPES, 10 EGTA, pH 7.2.
-
T-cell Proliferation Assay
-
Objective: To assess the immunosuppressive activity of the peptides.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells.
-
Method: Cells are stimulated with anti-CD3 antibodies or a mitogen like phytohemagglutinin (PHA) in the presence of varying concentrations of the peptide. Proliferation is measured after a set incubation period (e.g., 72 hours) by quantifying the incorporation of [³H]thymidine or using a dye-based proliferation assay (e.g., CFSE).[6]
In Vivo Efficacy Studies (e.g., Experimental Autoimmune Encephalomyelitis - EAE)
-
Objective: To evaluate the therapeutic efficacy in an animal model of autoimmune disease (e.g., multiple sclerosis).
-
Animal Model: Lewis rats or C57BL/6 mice are typically used. EAE is induced by immunization with myelin oligodendrocyte glycoprotein (MOG) in complete Freund's adjuvant (CFA), followed by pertussis toxin administration.
-
Treatment: Animals are treated with the peptide (e.g., 10-100 µg/kg, subcutaneous injection) or vehicle, starting at the onset of clinical signs or prophylactically.
-
Assessment: Animals are scored daily for clinical signs of disease (e.g., tail limpness, paralysis). Body weight is also monitored. Histological analysis of the spinal cord can be performed at the end of the study to assess inflammation and demyelination.[2]
Figure 2. General experimental workflow for in vivo efficacy testing in an EAE model.
Toxicity Studies
-
Objective: To determine the safety profile of the peptides.
-
Acute Toxicity: A single escalating dose is administered to rodents (e.g., intravenously) to determine the median paralytic dose (PD₅₀) or median lethal dose (LD₅₀).[6]
-
Chronic Toxicity: Repeated doses are administered over an extended period (e.g., up to 6 months) in two species (e.g., rat and monkey).[7] Blood chemistry, hematology, and histopathology of major organs are analyzed to identify any signs of toxicity.
Discussion and Conclusion
Both this compound and ShK-186 are highly potent and selective blockers of the Kv1.3 channel. Based on the available IC50 data, this compound appears to be slightly more potent in blocking the Kv1.3 channel than ShK-186. However, ShK-186 has demonstrated a very high degree of selectivity, which is a critical factor for a favorable therapeutic index, minimizing off-target effects.
The most significant difference in their current assessment lies in the extent of their development and the available safety data. ShK-186 (dalazatide) has undergone Phase 1 clinical trials, providing valuable human safety and tolerability data.[9][11] These trials have shown that ShK-186 is generally well-tolerated with only mild and transient side effects.[11] Furthermore, extensive preclinical toxicology studies in two species have not identified any target organs of toxicity, establishing a good safety margin.[7]
For this compound, the available toxicity data is limited to a median paralytic dose in rodents, which, while indicating low acute toxicity, does not provide the comprehensive safety profile that has been established for ShK-186.[6]
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. Dalazatide (ShK-186), a First-in-Class Blocker of Kv1.3 Potassium Channel on Effector Memory T Cells: Safety, Tolerability and Proof of Concept of Immunomodulation in Patients with Active Plaque Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 11. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Showdown: ShK-Dap22 vs. Correolide for T-Cell Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective immunosuppressive agents is paramount. Among the promising candidates targeting the voltage-gated potassium channel Kv1.3 in T-lymphocytes are the peptide ShK-Dap22 and the small molecule correolide. Both compounds effectively inhibit T-cell activation, but a detailed comparative analysis is crucial for informed research and development decisions. This guide provides a head-to-head comparison of this compound and correolide, summarizing their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound | Correolide |
| Target | Voltage-gated potassium channel Kv1.3 | Voltage-gated potassium channel Kv1.3 |
| Potency (Kv1.3 Inhibition) | Extremely potent (IC50 ~23 pM)[1] | Potent (IC50 ~86-90 nM) |
| Selectivity | Highly selective for Kv1.3 over other Kv channels[1] | Less selective, inhibits other Kv1 family channels |
| Effect on T-Cell Proliferation | Potent suppression, particularly of effector memory T-cells, at subnanomolar concentrations[2] | Dose-dependent inhibition of T-cell proliferation |
| Mechanism of Action | Blocks Kv1.3 channel, leading to membrane depolarization and inhibition of Ca2+ influx | Blocks Kv1.3 channel, leading to membrane depolarization and inhibition of Ca2+ influx[3] |
| Chemical Nature | Peptide (analog of ShK toxin) | Triterpene natural product |
Deep Dive: Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and correolide, focusing on their potency and selectivity as Kv1.3 channel blockers. It is important to note that the experimental conditions under which these values were obtained may vary, making direct comparisons challenging.
Table 1: Potency Against Kv1.3 Channel
| Compound | Assay Type | Cell Type | IC50 / Kd | Reference |
| This compound | Electrophysiology (whole-cell patch clamp) | Mouse Kv1.3 expressing cells | 23 pM (Kd) | |
| T-cell proliferation ([3H]thymidine incorporation) | Human T-lymphocytes | < 500 pM (IC50) | ||
| Correolide | 86Rb+ efflux assay | CHO cells expressing Kv1.3 | 86 nM (IC50) | |
| Not specified | Not specified | 90 nM (IC50) |
Table 2: Selectivity Profile Against Various Potassium Channels
This compound has demonstrated high selectivity for the Kv1.3 channel.[1]
| Channel | IC50 (pM) | Selectivity vs. Kv1.3 |
| mKv1.3 | 23 | - |
| mKv1.1 | 1800 | ~78-fold |
| hKv1.6 | 10500 | ~456-fold |
| mKv1.4 | 37000 | ~1608-fold |
| rKv1.2 | 39000 | ~1695-fold |
| hKv1.5, mKv1.7, hKv3.1, rKv3.4, hKCa4 | >100000 | >4347-fold |
Correolide has been reported to be less selective, with inhibitory activity against other members of the Kv1 family.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating these T-cell inhibitors, the following diagrams are provided.
Experimental Protocols
While specific, detailed protocols for direct comparative studies are not publicly available, the general methodologies for assessing T-cell inhibition by compounds like this compound and correolide follow a standard procedure.
T-Cell Isolation and Culture
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are typically isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
T-Cell Enrichment: T-cells can be further purified from PBMCs using negative or positive selection methods, often involving magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Isolated T-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and cytokines like IL-2 to maintain viability.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the number of cell divisions a T-cell undergoes.
-
Cell Labeling: T-cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.
-
Stimulation: Labeled T-cells are plated in 96-well plates and stimulated to proliferate using agents that mimic T-cell receptor (TCR) activation, such as plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Inhibitor Treatment: The T-cells are concurrently treated with varying concentrations of this compound or correolide.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.
-
Flow Cytometry Analysis: After incubation, the cells are harvested and their fluorescence is analyzed by flow cytometry. The reduction in CFSE fluorescence intensity is used to quantify the extent of cell proliferation in the presence and absence of the inhibitor.
-
Data Analysis: The percentage of proliferating cells is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
This is a classic method to measure DNA synthesis as an indicator of cell proliferation.
-
Cell Culture and Stimulation: T-cells are cultured and stimulated as described above.
-
Inhibitor Treatment: The cells are treated with different concentrations of the inhibitors.
-
Radiolabeling: During the final hours of culture (typically 18-24 hours), [3H]thymidine is added to the wells. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
Cell Harvesting: Cells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the inhibitor concentration to calculate the IC50 value.
Conclusion
Both this compound and correolide are effective inhibitors of T-cell activation through the blockade of the Kv1.3 potassium channel. The available data strongly suggests that This compound is a significantly more potent and selective inhibitor of Kv1.3 than correolide . Its picomolar potency and high selectivity for Kv1.3 over other potassium channels make it a highly promising candidate for targeted immunosuppressive therapies, particularly for autoimmune diseases driven by effector memory T-cells.
Correolide, while also a potent Kv1.3 blocker, exhibits lower potency and selectivity compared to this compound. Further research, ideally a direct head-to-head study employing standardized experimental protocols, would be invaluable for a more definitive comparison of their therapeutic potential. Researchers should carefully consider the desired potency and selectivity profile for their specific application when choosing between these two inhibitors.
References
- 1. (Dap22)-ShK: blocker of Kv1.3 in T-cells I CAS: 220384-25-9 [smartox-biotech.com]
- 2. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correolide and derivatives are novel immunosuppressants blocking the lymphocyte Kv1.3 potassium channels [pubmed.ncbi.nlm.nih.gov]
- 4. Monte Carlo-energy minimization of correolide in the Kv1.3 channel: possible role of potassium ion in ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ShK-Dap22: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the synthetic peptide ShK-Dap22, ensuring laboratory safety and environmental responsibility.
This compound is a potent and selective blocker of the Kv1.3 potassium channel, making it a valuable tool in immunological research.[1][2] As with many synthetic peptides, comprehensive toxicity data may not be readily available. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to follow rigorous safety and disposal protocols.[3][4] This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for handling peptide toxins in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment should be conducted. Adherence to the following safety measures is mandatory to minimize exposure risk to laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a fully buttoned lab coat.[4][5]
-
Designated Work Area: Confine all handling of this compound to a designated, well-ventilated area, such as a chemical fume hood, particularly when working with the lyophilized powder to prevent inhalation.[3][4]
-
Spill Management: In the event of a spill, wear chemical-resistant gloves. For liquid spills, absorb the material with sand, vermiculite, or other inert absorbent material. For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[3] All cleanup materials must be collected in a sealed, labeled container for disposal as hazardous waste.[3]
Data Summary for Safe Handling and Disposal
The following table summarizes key parameters and recommendations for the safe handling and disposal of this compound waste.
| Parameter | Guideline/Recommendation | Notes |
| Personal Protective Equipment (PPE) | Chemical safety glasses, nitrile gloves, lab coat. | Essential for all handling and disposal procedures.[4][5] |
| Handling Area | Well-ventilated area or chemical fume hood. | Crucial for handling powdered peptide to avoid inhalation.[3][4] |
| Storage (Unused Peptide) | Store at -20°C. | For long-term stability of the lyophilized powder.[6] |
| Waste Segregation | Solid, liquid, and sharps waste streams. | Proper segregation at the point of generation is critical.[3][7] |
| Waste Containers | Clearly labeled, leak-proof, chemically resistant containers (e.g., HDPE). | Containers must be kept closed except when adding waste.[3][4] |
| Chemical Inactivation (Optional) | 1 M HCl, 1 M NaOH, or 6% Sodium Hypochlorite. | Can be used for chemical degradation prior to disposal.[5][8] |
| Disposal Route | Licensed hazardous waste disposal contractor. | Do not dispose of down the drain or in regular trash.[7][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process to ensure the safety of laboratory personnel and the environment.
1. Waste Segregation: At the point of generation, meticulously segregate waste contaminated with this compound into three distinct streams:
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[3]
-
Liquid Waste: Consists of unused or expired this compound solutions, contaminated buffers, and purification fractions.[3]
-
Sharps Waste: Encompasses any contaminated items that can puncture the skin, such as needles and syringes.[3]
2. Waste Collection and Labeling: Collect each waste stream in dedicated, appropriately labeled, and leak-proof containers.
-
Solid and Liquid Waste: Use high-density polyethylene (HDPE) or other chemically resistant containers.[3] The containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."[5]
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[3]
3. Chemical Inactivation (Optional but Recommended): For liquid waste, chemical inactivation can be performed to degrade the peptide before disposal. This should be carried out in a chemical fume hood.
-
Acid or Base Hydrolysis: Slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH). A common recommendation is a 1:10 ratio of waste to inactivation solution to ensure complete hydrolysis.[5]
-
Oxidative Degradation: Treatment with a 6% sodium hypochlorite solution can also be effective for peptide digestion.[8]
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[5]
4. Storage and Disposal: Store sealed and labeled waste containers in a designated hazardous waste accumulation area.[5] Coordinate with your institution's Environmental Health and Safety (EHS) department for regular pickup and disposal through a licensed hazardous waste contractor.[7]
5. Biohazardous Waste Considerations: If this compound is used in experiments involving biological materials (e.g., cell-based assays), the resulting waste must be treated as biohazardous.[4] This may require an initial decontamination step, such as autoclaving, before being managed as chemical waste.[4] Always adhere to your institution's biosafety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound, a potent Kv1.3-specific immunosuppressive polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (Dap22)-ShK | ABIN2566169 [antibodies-online.com]
- 7. peptide24.store [peptide24.store]
- 8. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 9. puretidestherapy.com [puretidestherapy.com]
Essential Safety and Operational Guide for Handling ShK-Dap22
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide ShK-Dap22. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary defense against potential exposure to chemical and biological hazards. A thorough risk assessment should always be conducted to determine the specific PPE required for handling any peptide. Below is a summary of recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves (double gloving recommended) | Silver Shield gloves under disposable nitrile gloves for enhanced protection |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87") | Full-face shield or safety goggles for splash hazards |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
